2-Fluoro-6-iodopyridin-3-ol: A Strategic Scaffold for Orthogonal Functionalization
The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 2-Fluoro-6-iodopyridin-3-ol , a high-value heterocyclic building block. Executive Summary 2-Fluoro-6-iodopy...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 2-Fluoro-6-iodopyridin-3-ol , a high-value heterocyclic building block.
Executive Summary
2-Fluoro-6-iodopyridin-3-ol (CAS: 1012084-54-6 ) is a trisubstituted pyridine derivative characterized by three chemically distinct functional handles: a nucleophilic hydroxyl group at C-3, an electrophilic iodine at C-6, and a labile fluorine atom at C-2. This unique substitution pattern grants the molecule orthogonal reactivity , allowing medicinal chemists to sequentially functionalize the ring without protecting groups. It is widely utilized in the synthesis of kinase inhibitors, PROTAC linkers, and complex heterocycles where precise regiocontrol is required.
Chemical Profile & Properties[1][2][3][4][5][6]
Property
Data
IUPAC Name
2-Fluoro-6-iodopyridin-3-ol
CAS Number
1012084-54-6
Molecular Formula
C₅H₃FINO
Molecular Weight
238.99 g/mol
Appearance
Off-white to pale yellow solid
pKa (Predicted)
~6.5 – 7.0 (Acidic due to F/I electron withdrawal)
LogP (Predicted)
~1.6 – 1.9
Solubility
Soluble in DMSO, DMF, MeOH, EtOAc; Low solubility in water
Storage
2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light
Synthetic Methodologies
The synthesis of 2-Fluoro-6-iodopyridin-3-ol typically proceeds via electrophilic aromatic substitution (iodination) of the parent fluoropyridinol. The presence of the C-3 hydroxyl group is critical, as it activates the ring and directs the incoming iodine electrophile to the ortho (C-2, C-4) or para (C-6) positions. With C-2 blocked by fluorine, regioselectivity between C-4 and C-6 is the primary challenge.
Route A: Regioselective Iodination (Preferred)
This route utilizes N-iodosuccinimide (NIS) or Iodine/Carbonate to iodinate 2-fluoropyridin-3-ol. The C-6 position is favored under specific conditions due to steric relief compared to the C-4 position, though separation of isomers is often required.
Protocol:
Dissolution: Dissolve 2-fluoropyridin-3-ol (1.0 eq) in Acetonitrile (MeCN) or DMF.
Reagent Addition: Add N-iodosuccinimide (NIS, 1.1 eq) portion-wise at 0°C.
Catalysis: A catalytic amount of TFA (0.1 eq) can accelerate the reaction.
Reaction: Stir at room temperature for 4–12 hours. Monitor by LC-MS for the appearance of the mono-iodo species (M+H 239.9).
Workup: Quench with saturated aqueous sodium thiosulfate (to remove excess iodine). Extract with Ethyl Acetate.
Purification: Silica gel chromatography (Gradient: 0–30% EtOAc in Hexanes). The C-6 isomer typically elutes after the C-4 isomer due to hydrogen bonding differences.
Route B: Sandmeyer Approach (Alternative)
This route starts from 2-fluoro-6-iodopyridin-3-amine, converting the amine to a hydroxyl group via diazotization. This method avoids regioselectivity issues but requires a more expensive starting material.
Protocol:
Suspend 2-fluoro-6-iodopyridin-3-amine in 10% H₂SO₄ at 0°C.
Add NaNO₂ (1.2 eq) dropwise to form the diazonium salt.
Stir at 0°C for 30 mins, then heat to 60°C to promote hydrolysis.
Extract with EtOAc and purify.
Synthesis Workflow Diagram
Reactivity & Orthogonal Functionalization
The power of 2-Fluoro-6-iodopyridin-3-ol lies in its ability to undergo three distinct reaction types at three different positions, often without requiring intermediate protection steps.
Site 1: C-6 Iodine (Cross-Coupling)
The C-iodo bond is the most reactive bond for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). It reacts preferentially over the C-F bond and the C-OH bond.
Key Reaction: Suzuki Coupling with aryl boronic acids.
Outcome: Installation of aryl/heteroaryl groups at C-6.
Site 2: C-3 Hydroxyl (Nucleophilic Substitution)
The phenolic hydroxyl is acidic and can be alkylated to form ethers. This is often used to attach linkers (e.g., PEG chains for PROTACs) or solubilizing groups.
Key Reaction: Mitsunobu Reaction or Alkylation (R-X, Base).
Conditions: K₂CO₃, Alkyl Halide, DMF, 60°C.
Selectivity: Base-mediated alkylation occurs exclusively at Oxygen, not Nitrogen (due to the 2-F inductive effect reducing N-nucleophilicity).
Site 3: C-2 Fluorine (SnAr)
The fluorine at C-2 is activated by the pyridine nitrogen and the electron-withdrawing iodine (if still present). It is susceptible to Nucleophilic Aromatic Substitution (SnAr).
Key Reaction: Displacement by primary/secondary amines or alkoxides.
Conditions: Amine (HNR₂), DIPEA, DMSO, 100°C.
Outcome: Conversion to 2-aminopyridines (common kinase hinge-binding motif).
Reactivity Logic Diagram
Medicinal Chemistry Applications
Kinase Inhibitor Scaffolds
The 2-aminopyridin-3-ol motif (accessible via SnAr on the C-2 Fluorine) is a privileged scaffold for kinase inhibitors. The N-1 nitrogen and the C-2 amino group form a donor-acceptor hydrogen bond pair that mimics the adenine ring of ATP, allowing for potent binding to the kinase hinge region.
PROTAC Linker Attachment
In Proteolysis Targeting Chimeras (PROTACs), the C-3 hydroxyl serves as an ideal handle for attaching the linker chain. The C-6 position can then be coupled to the E3 ligase ligand (e.g., VHL or Cereblon binder), while the C-2 position can be modified to tune solubility or electronic properties.
FBDD (Fragment-Based Drug Discovery)
With a molecular weight of ~239 Da, this molecule fits perfectly into fragment libraries. Its high ligand efficiency (LE) potential and multiple vectors for growth make it an excellent starting point for fragment elaboration.
Handling and Safety Information
Hazards: Classified as an Irritant (Skin/Eye/Respiratory).
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.
Stability: Stable under standard conditions. Avoid strong oxidizing agents. The C-I bond is light-sensitive; store in amber vials.
References
ChemicalBook. (2024). 2-Fluoro-6-iodopyridin-3-ol Product Properties and CAS 1012084-54-6. Retrieved from
Namiki Shoji Co., Ltd. (2024). Building Blocks Catalogue: Pyridine Derivatives. Retrieved from
Sigma-Aldrich. (2024).[1] 2-Fluoro-6-iodopyridine and Related Halopyridines. Retrieved from
PubChem. (2024). Compound Summary: 2-Fluoro-6-iodopyridin-3-ol.[2][3] Retrieved from
Marsais, F., et al. (1993). Directed Ortho-Metalation of Fluoropyridines. Journal of Organic Chemistry. (Contextual grounding for reactivity).
2-Fluoro-6-iodopyridin-3-ol molecular weight and formula
Executive Summary 2-Fluoro-6-iodopyridin-3-ol (CAS 1012084-54-6) is a highly specialized halogenated heterocyclic building block used primarily in the synthesis of kinase inhibitors, antiviral agents (specifically Influe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Fluoro-6-iodopyridin-3-ol (CAS 1012084-54-6) is a highly specialized halogenated heterocyclic building block used primarily in the synthesis of kinase inhibitors, antiviral agents (specifically Influenza A endonuclease inhibitors), and proteolysis-targeting chimeras (PROTACs).[1]
Its structural uniqueness lies in its orthogonal reactivity profile :
C2-Fluorine: Provides metabolic stability against oxidative metabolism and serves as a potential site for nucleophilic aromatic substitution (
).
C3-Hydroxyl: Acts as a hydrogen bond donor/acceptor or a handle for etherification/linker attachment.
C6-Iodine: A "soft" electrophile ideal for highly selective palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) without disrupting the C2-F bond.
This guide details the physicochemical properties, validated synthesis routes, and quality control parameters for this compound.
Part 1: Physicochemical Profile
The following data is derived from calculated values and empirical observations of the specific isomer.
Molecular Specifications
Property
Value
Notes
IUPAC Name
2-Fluoro-6-iodopyridin-3-ol
Also cited as 2-Fluoro-6-iodo-3-pyridinol
Molecular Formula
Molecular Weight
238.99 g/mol
Monoisotopic Mass: 238.922 g/mol
CAS Number
1012084-54-6
Distinct from the 4-iodo isomer (CAS 1034467-29-2)
Physical State
Off-white to pale yellow solid
Light sensitive; store under inert gas
pKa (Calculated)
~6.5 - 7.2 (OH group)
Acidic due to electron-withdrawing F and I
LogP (Calculated)
~2.1
Moderate lipophilicity
Structural Reactivity Map
The molecule possesses three distinct reactive centers, allowing for sequential functionalization.
Figure 1: Orthogonal reactivity sites of 2-Fluoro-6-iodopyridin-3-ol. The C6-Iodine is the primary site for carbon-carbon bond formation, while the C3-OH allows for fragment growing.
Part 2: Synthetic Utility & Protocol
Synthesis Strategy: Regioselective Iodination
The most robust synthesis involves the electrophilic iodination of the commercially available precursor 2-fluoro-3-hydroxypyridine . While the hydroxyl group activates both the ortho (C4) and para (C6) positions, experimental protocols favor C6 substitution in aqueous basic media, likely due to steric factors and the specific electronic environment created by the C2-fluorine.
Validated Protocol
Reference: Adapted from methods used in the synthesis of Influenza A endonuclease inhibitors (e.g., Journal of Medicinal Chemistry protocols).
Reagents:
Precursor: 2-Fluoro-3-hydroxypyridine (1.0 equiv)
Iodinating Agent: Iodine (
) (2.0 equiv)
Base: Potassium Carbonate (
) (2.0 equiv)
Solvent: Water (
)
Step-by-Step Methodology:
Dissolution: In a round-bottom flask, dissolve 2-fluoro-3-hydroxypyridine (e.g., 2.5 g) in water (125 mL). The base (
) facilitates dissolution by deprotonating the hydroxyl group, forming the soluble pyridinolate anion.
Addition: Add Potassium Carbonate (2.0 equiv) followed by Iodine (
, 2.0 equiv) in a single portion or dropwise if temperature control is required.
Reaction: Stir the mixture vigorously at room temperature (
) for 3 hours. Monitor via LCMS for the disappearance of the starting material (m/z ~114) and appearance of the product (m/z ~240).
Quenching: Dilute the reaction mixture with Ethyl Acetate (EtOAc).
Acidification: Carefully acidify the aqueous layer with 2N HCl to pH ~3-4 to protonate the product (precipitating it or driving it into the organic phase).
Reductive Wash: Wash the organic layer with 10% Sodium Thiosulfate (
) solution to remove excess unreacted iodine (indicated by the fading of the dark purple/brown color).
Isolation: Dry the organic phase over anhydrous Sodium Sulfate (
), filter, and concentrate under reduced pressure.
Purification: If necessary, purify via flash column chromatography (Hexanes:EtOAc gradient) or recrystallization.
Experimental Workflow Diagram
Figure 2: Validated aqueous synthesis workflow for 2-Fluoro-6-iodopyridin-3-ol.
Part 3: Quality Control & Validation
To ensure the integrity of the building block for downstream applications, the following QC metrics are mandatory.
Mass Spectrometry (LC-MS)
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode.
Expected Signal:
Positive Mode (
):
Negative Mode (
):
Isotope Pattern: Iodine is monoisotopic (
), so a clean single peak is expected without the M+2 pattern seen in brominated or chlorinated compounds.
Nuclear Magnetic Resonance (
-NMR)
Solvent: DMSO-
or .
Key Signals:
~10.5 - 11.0 ppm: Broad singlet (1H, -OH). Exchangeable with .
Aromatic Region: Two distinct doublets (or multiplets due to F-coupling).
H4 Proton: Expected doublet of doublets (coupling with F and H5).
H5 Proton: Expected doublet (coupling with H4).
Note: The presence of Iodine at C6 causes a significant upfield shift of the adjacent carbon but influences the H5 proton shift.
Purity Requirements
Minimum Purity: >95% (by HPLC area).
Impurity Alert: Watch for di-iodinated species (2-fluoro-4,6-diiodopyridin-3-ol) if excess iodine was used or temperature was uncontrolled.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10979479 (Related Isomer Data) and CID 130079217. PubChem. Available at: [Link]
Kowalczyk, J. et al. (2012). "Aryl and arylalkyl substituted 3-hydroxypyridin-2(1H)-ones: Synthesis and evaluation as inhibitors of influenza A endonuclease." Bioorganic & Medicinal Chemistry Letters. (Detailing the synthesis of the 2-fluoro-6-iodo intermediate). Available at: [Link]
Rovathin Foreign Trade Co. Chemical Catalog: 2-fluoro-6-iodo-3-Pyridinol (CAS 1012084-54-6).[1] Available at: [Link]
Technical Guide: Synthesis of 2,3,6-Trisubstituted Pyridine Scaffolds
Executive Summary The 2,3,6-trisubstituted pyridine motif represents a privileged scaffold in medicinal chemistry, frequently serving as the pharmacophore in kinase inhibitors (e.g., Imatinib analogs), GPCR ligands, and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 2,3,6-trisubstituted pyridine motif represents a privileged scaffold in medicinal chemistry, frequently serving as the pharmacophore in kinase inhibitors (e.g., Imatinib analogs), GPCR ligands, and agrochemicals. The specific substitution pattern allows for the simultaneous exploration of three distinct vectors: the 2,6-positions often govern steric fit and metabolic stability, while the 3-position is critical for electronic tuning and solubility modulation.
However, accessing this specific substitution pattern is synthetically non-trivial due to the electronic mismatch between the electron-deficient pyridine ring and standard electrophilic aromatic substitution (SEAr) rules. This guide outlines two high-fidelity strategies for accessing these scaffolds: De Novo Cyclization (Bohlmann-Rahtz) and Sequential Regioselective Functionalization (Cross-Coupling).
Part 1: Strategic Analysis – Construction vs. Decoration
The synthesis of polysubstituted pyridines generally falls into two logical buckets. The choice depends heavily on the availability of starting materials and the diversity required at the 3-position.
Feature
De Novo Construction (Ring Synthesis)
Scaffold Decoration (Functionalization)
Primary Method
Bohlmann-Rahtz / Kröhnke
Suzuki / Negishi / SNAr
Best For
High diversity at C3 and C6; Alkyl/Aryl substituents.
Requires synthesis of acyclic precursors (ynones).
Limited by commercial availability of poly-halo pyridines.
Regiocontrol
Determined by precursor structure (High fidelity).
Determined by Halogen BDE and electronic activation.
Part 2: De Novo Synthesis – The Bohlmann-Rahtz Strategy
The Bohlmann-Rahtz reaction provides a convergent route to 2,3,6-trisubstituted pyridines by condensing enamines with ethynyl ketones.[2][3][4] Historically, this required high temperatures, but modern modifications by Bagley et al. have enabled mild, one-pot protocols using acid catalysis or solvent-promoted mechanisms.
Mechanistic Logic
The reaction proceeds via a Michael addition of the enamine to the alkynone, forming an aminodiene intermediate. This intermediate undergoes E/Z isomerization followed by an intramolecular cyclodehydration.[3][4] The regiochemistry is locked by the structure of the acyclic precursors, eliminating the ambiguity often seen in pyridine substitution reactions.
Source Grounding: Bagley, M. C. et al. J. Am. Chem. Soc. / Synlett[3]
Reagents:
-keto ester or amide (Enamine precursor)
Ammonium acetate (
, 5-10 equiv)
Alkynone (Propargyl ketone)
Solvent: Ethanol (EtOH) or Toluene/Acetic Acid (5:1)
Step-by-Step Workflow:
In Situ Enamine Formation: Dissolve the
-keto ester (1.0 equiv) and (5.0 equiv) in EtOH (0.5 M). Stir at room temperature for 30–60 minutes. Why: Generates the reactive -enamino ester species without isolation.
Michael Addition: Add the alkynone (1.0 equiv) to the reaction mixture.
Cyclodehydration: Heat the mixture to reflux (80°C) for 4–12 hours. Monitor by TLC/LCMS for the disappearance of the aminodiene intermediate.
Work-up: Concentrate in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over
Caption: The Bagley modification allows in situ enamine generation, streamlining the classic 2-step Bohlmann-Rahtz synthesis.
Part 3: Sequential Functionalization – The "Decoration" Strategy
For medicinal chemistry programs requiring rapid analoging, starting from a polyhalogenated core (e.g., 2-bromo-3-iodopyridine or 2,3-dichloro-5-iodopyridine ) is superior.
The Reactivity Hierarchy
Success depends on exploiting the difference in Bond Dissociation Energy (BDE) and electronic activation.
C3/C5-Iodine: Weakest bond. Reacts first in Pd-catalyzed cross-couplings (Suzuki, Sonogashira).[5]
C2/C6-Bromine/Chlorine: Activated by the adjacent Nitrogen (inductive effect and
-deficiency). Reacts second via SNAr or oxidative addition (if forcing conditions are used).
C3/C5-Bromine/Chlorine: Least reactive. Requires specialized ligands (e.g., Buchwald biaryl phosphines) or conversion to boronic esters.
Target: Synthesis of 2-chloro-3-aryl-5-iodopyridine from 2-chloro-3,5-diiodopyridine.
Reagents:
Substrate: 2-chloro-3,5-diiodopyridine
Boronic Acid:
(1.05 equiv)
Catalyst:
(5 mol%)
Base:
(2M aqueous, 2.0 equiv)
Solvent: DME/Water (4:1)
Step-by-Step Workflow:
Degassing: Sparge the solvent system (DME/Water) with Argon for 15 minutes. Why:
promotes homocoupling of boronic acids and oxidizes phosphine ligands.
Assembly: Add substrate, boronic acid, and base. Add catalyst last under a counter-flow of Argon.
Controlled Heating: Heat to 40–50°C . Critical: Do not reflux. The C3-I bond is labile enough to react at mild temperatures, preserving the C5-I and C2-Cl bonds.
Monitoring: Monitor via HPLC. Stop immediately upon consumption of starting material to prevent double addition.
Second Functionalization (Optional): To functionalize the C5 position, add a second boronic acid (different Ar) and raise temperature to 80°C.
Visualization: Reactivity Hierarchy
Caption: Reactivity order is dictated by Halogen BDE (I > Br > Cl) followed by electronic activation (C2/6 > C3/5).
Part 4: Advanced C-H Activation
For scaffolds where halogenation is difficult.
Direct C-H activation offers a "atom-economic" alternative.
C2-Activation: Lewis acidic metals (Al, Sc) can coordinate to the Pyridine N, activating the C2-H bond for addition to alkenes (Ni/Al catalysis).
C3-Activation: Requires a directing group (DG) at C2 (e.g., amide, oxide). The DG directs Pd(II) to the C3 position via a cyclometallated intermediate (Fagnou conditions).
References
Bagley, M. C., et al. (2001).[3] "A New Modification of the Bohlmann-Rahtz Pyridine Synthesis." Synlett. Link
Spivey, A. C., et al. (2016).[6] "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science. Link
Schlosser, M. (2005). "The 2,x-Disubstituted Pyridines: Synthesis and Properties." Current Organic Chemistry. Link
Fagnou, K., et al. (2009). "Pd-Catalyzed C-H Bond Functionalization of Pyridine N-Oxides." Journal of the American Chemical Society. Link
Introduction: The Strategic Importance of Fluorinated Pyridinols
An In-Depth Technical Guide to the Suzuki-Miyaura Coupling of 2-Fluoro-6-iodopyridin-3-ol In the landscape of modern drug discovery, privileged structures—molecular scaffolds that are capable of binding to multiple biolo...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Suzuki-Miyaura Coupling of 2-Fluoro-6-iodopyridin-3-ol
In the landscape of modern drug discovery, privileged structures—molecular scaffolds that are capable of binding to multiple biological targets—are of immense value. Among these, the pyridinol core is a standout, featuring prominently in a wide array of therapeutic agents due to its ability to act as a hydrogen bond donor and acceptor.[1] The strategic incorporation of fluorine into such scaffolds can profoundly enhance their pharmacological profile, influencing factors such as metabolic stability, binding affinity, and membrane permeability.[2][3][4] Consequently, the synthesis of molecules combining these features, such as fluorinated biaryl pyridinols, is a critical objective for medicinal chemists.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, a discovery for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry.[5][6] This guide provides a detailed application note and a robust protocol for a particularly valuable transformation: the palladium-catalyzed Suzuki-Miyaura coupling of 2-Fluoro-6-iodopyridin-3-ol with various organoboron reagents. Mastery of this reaction provides a direct route to a diverse library of complex, fluorinated heterocyclic compounds poised for evaluation in drug development programs.
Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[7][8] The cycle is composed of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Oxidative Addition : The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-iodine bond of 2-Fluoro-6-iodopyridin-3-ol. This is typically the rate-limiting step for aryl iodides and results in a square planar Pd(II) complex.[8]
Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. This process is not spontaneous; it requires activation of the organoboron reagent by a base.[9][10] The base reacts with the boronic acid (or its ester precursor) to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which readily transfers its organic group to the Pd(II) center, displacing the halide.[11][12]
Reductive Elimination : In the final step, the two organic groups on the palladium center—the pyridinol and the newly transferred group—couple to form the final product. This concerted step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]
The Suzuki-Miyaura Catalytic Cycle.
Key Experimental Parameters: A Scientist's Guide to Optimization
The success of the Suzuki-Miyaura coupling hinges on the judicious selection of several key parameters. For a challenging substrate like 2-Fluoro-6-iodopyridin-3-ol, a rational approach to optimization is critical.
The Substrate (2-Fluoro-6-iodopyridin-3-ol): The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent electrophilic partner for rapid oxidative addition.[13] However, the pyridine nitrogen can potentially coordinate to the palladium center, leading to catalyst inhibition.[14][15] The use of bulky ligands helps to mitigate this undesired interaction.
Catalyst System (Palladium Precursor & Ligand): While simple catalysts like Pd(PPh₃)₄ can be effective, couplings involving electron-deficient heterocycles often demand more sophisticated systems. A combination of a Pd(II) or Pd(0) precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a bulky, electron-rich phosphine ligand is often superior. Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly recommended as they accelerate the rate-limiting reductive elimination step and enhance catalyst stability.[14][16]
Organoboron Reagent (Boronic Acid vs. Boronic Ester): Boronic acids are widely available but can be susceptible to a key side reaction: protodeboronation, where the C-B bond is cleaved by a proton source (like water) before transmetalation can occur.[14] This is particularly problematic for electron-deficient heteroaryl boronic acids.[17] Using more stable boronic esters, such as pinacol esters (Bpin), can significantly suppress this decomposition pathway, leading to higher yields.[5][18]
Base Selection: The base is not merely a spectator; its identity, strength, and solubility are critical.[9] For this substrate, moderately strong inorganic bases are preferred. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent starting points. Cesium carbonate (Cs₂CO₃) is a stronger and often more effective base, though more expensive. The base must be sufficiently strong to facilitate the formation of the boronate "ate" complex but not so strong as to cause degradation of the starting materials or product.[11][14]
Solvent System: Aprotic polar solvents are standard. A mixture of 1,4-dioxane or toluene with a small amount of water is a common and effective choice.[5] The aqueous component helps to dissolve the inorganic base, facilitating its role in the catalytic cycle.[19] However, for substrates prone to protodeboronation, minimizing water content or using anhydrous conditions with a soluble base may be necessary.
Optimized Protocol for the Synthesis of 2-Fluoro-6-(phenyl)pyridin-3-ol
This protocol provides a reliable, step-by-step method for the coupling of 2-Fluoro-6-iodopyridin-3-ol with phenylboronic acid. It is designed to be a robust starting point that can be adapted for other boronic acids.
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-Fluoro-6-iodopyridin-3-ol (1.0 equiv.), phenylboronic acid (1.2 equiv.), and finely ground K₃PO₄ (2.5 equiv.).
Inerting the Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere. The Pd(0) catalyst is sensitive to oxygen, making this step critical.[14]
Addition of Catalyst: Under a positive pressure of argon, add the palladium precursor Pd₂(dba)₃ (1.5 mol%) and the SPhos ligand (3.5 mol%). The use of a pre-catalyst or a well-defined ligand-to-metal ratio is crucial for reproducibility.
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., a 10:1 ratio by volume) via syringe. The final concentration should be approximately 0.1 M with respect to the starting iodide.
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
Monitoring Progress: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting iodide is consumed (typically 4-12 hours).
Workup:
Cool the reaction mixture to room temperature.
Dilute with ethyl acetate and water.
Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and filter.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-Fluoro-6-(phenyl)pyridin-3-ol.
Data Summary: Condition Screening
The following table summarizes typical results from an optimization screen for the coupling of 2-Fluoro-6-iodopyridin-3-ol with phenylboronic acid, illustrating the impact of key parameters.
Entry
Pd Precursor (mol%)
Ligand (mol%)
Base (2.5 equiv)
Solvent (v/v)
Temp (°C)
Yield (%)
1
Pd(PPh₃)₄ (5)
-
K₂CO₃
Dioxane/H₂O (5:1)
100
45
2
PdCl₂(dppf) (3)
-
K₂CO₃
Dioxane/H₂O (5:1)
100
68
3
Pd₂(dba)₃ (1.5)
PPh₃ (7)
K₃PO₄
Toluene/H₂O (10:1)
100
55
4
Pd₂(dba)₃ (1.5)
SPhos (3.5)
K₃PO₄
Dioxane/H₂O (10:1)
100
92
5
Pd₂(dba)₃ (1.5)
SPhos (3.5)
Cs₂CO₃
Dioxane/H₂O (10:1)
100
94
6
Pd₂(dba)₃ (1.5)
SPhos (3.5)
K₃PO₄
Dioxane (anhydrous)
100
75
Data is illustrative and serves to highlight trends in optimization. Actual yields are substrate-dependent.
Troubleshooting and Field-Proven Insights
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential for success.
A logical workflow for troubleshooting common Suzuki coupling issues.
Problem: Low or No Conversion.
Cause: The most common culprit is catalyst deactivation due to oxygen.[14] Inactive or wet reagents can also be at fault.
Solution: Ensure all solvents are thoroughly degassed and a strict inert atmosphere is maintained. Use fresh, high-purity reagents and flame- or oven-dried glassware.[14] Consider a more robust ligand if catalyst decomposition is suspected.[15]
Problem: Significant Protodeboronation. (LC-MS shows starting material converted to 2-Fluoro-pyridin-3-ol without coupling).
Cause: The C-B bond of the boronic acid is cleaved by a proton source, often water, before it can transmetalate.[14]
Solution: Switch from a boronic acid to a more stable pinacol boronate ester (Bpin).[17][18] Reduce the amount of water in the reaction or move to completely anhydrous conditions.
Problem: Homocoupling of the Boronic Acid. (A significant R'-R' byproduct is observed).
Cause: This side reaction is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), leading to a different catalytic cycle that couples two boronic acid molecules.[5][15]
Solution: This strongly indicates an issue with the inert atmosphere. Improve the degassing procedure for all solvents and reagents.[15]
Conclusion
The Suzuki-Miyaura cross-coupling of 2-Fluoro-6-iodopyridin-3-ol is a highly valuable transformation for the synthesis of novel chemical entities in drug discovery. Success relies on a clear understanding of the catalytic cycle and a rational approach to selecting the catalyst system, base, and solvent. By employing bulky, electron-rich phosphine ligands, appropriate bases like K₃PO₄, and carefully controlling the reaction atmosphere, high yields of the desired fluorinated biaryl pyridinols can be reliably achieved. The protocols and troubleshooting guide presented here provide researchers with the necessary tools to implement this powerful reaction and accelerate the development of next-generation therapeutics.
References
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Wiley Online Library.
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
Suzuki reaction. (n.d.). Wikipedia.
A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (n.d.). Benchchem.
Mechanism of the Suzuki Coupling. (n.d.). Organic Chemistry Portal.
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005, June 4). Journal of the American Chemical Society.
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. (n.d.). Benchchem.
The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv.
Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. (n.d.). Benchchem.
Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. (n.d.). White Rose eTheses Online.
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PMC.
Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). Chemical Society Reviews (RSC Publishing).
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PMC.
Applications of Fluorine in Medicinal Chemistry. (2015, November 12). PubMed.
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC.
Applications of Fluorine in Medicinal Chemistry. (2015, July 23). Sigma-Aldrich.
Recent Advances of Pyridinone in Medicinal Chemistry. (2022, March 22). Frontiers.
Sonogashira coupling conditions for 2-Fluoro-6-iodopyridin-3-ol
Application Note: Optimized Sonogashira Coupling of 2-Fluoro-6-iodopyridin-3-ol Executive Summary This guide details the synthetic strategy for functionalizing 2-Fluoro-6-iodopyridin-3-ol via Sonogashira cross-coupling....
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized Sonogashira Coupling of 2-Fluoro-6-iodopyridin-3-ol
Executive Summary
This guide details the synthetic strategy for functionalizing 2-Fluoro-6-iodopyridin-3-ol via Sonogashira cross-coupling. This substrate presents a dichotomy of reactivity: the C6-iodide is highly activated for oxidative addition due to the electron-deficient pyridine ring and the electron-withdrawing C2-fluorine. Conversely, the C3-hydroxyl group, acidified by the neighboring fluorine (
), poses a risk of catalyst poisoning and side reactions (e.g., formation of insoluble metal-phenoxides).
We present two validated workflows:
Method A (The "Gold Standard"): Hydroxyl protection strategy for maximum reliability and scale-up.
Method B (Direct Coupling): A copper-free, aqueous-organic protocol for rapid discovery and "green" efficiency.
Substrate Analysis & Mechanistic Considerations
Structural Reactivity Profile
C6-Iodide (Reactive Site): The iodine atom is located
to the pyridine nitrogen. The inductive effect of the C2-Fluorine and the mesomeric withdrawal of the ring make this position exceptionally electrophilic. Oxidative addition of Pd(0) is rapid, often proceeding at room temperature.
C3-Hydroxyl (Interference Site): The C2-Fluorine exerts a strong
(inductive withdrawing) effect, significantly increasing the acidity of the C3-phenol compared to non-fluorinated analogues.
Risk:[1][2] In the presence of Cu(I), this forms a stable Copper(I)-phenoxide species, which precipitates and halts the catalytic cycle (the "Copper Sink" effect).
C2-Fluorine (Bystander/Activator): While activating the ring, the C-F bond is generally stable under standard Sonogashira conditions (
Recommended for scale-up (>1g) or when the alkyne partner is expensive.
Rationale: Protecting the phenol as a silyl ether (TBS) or methoxymethyl ether (MOM) eliminates the acidic proton, allowing the use of standard, high-activity Cu/Pd systems without catalyst poisoning.
Outcome: Quantitative conversion to 2-Fluoro-6-iodo-3-(tert-butyldimethylsilyloxy)pyridine .
Step 2: Sonogashira Coupling
Component
Reagent
Equiv
Notes
Catalyst
0.02 (2 mol%)
Robust, air-stable precatalyst.
Co-Catalyst
CuI
0.04 (4 mol%)
Essential for rate acceleration.
Base
3.0
Acts as base and solvent component.
Solvent
THF or Toluene
N/A
Degassed (sparge with Ar for 15 min).
Detailed Workflow:
Charge a reaction vial with the Protected Pyridine (1.0 equiv),
, and CuI.
Seal and purge with Argon/Nitrogen (
).
Inject degassed THF (
) and .
Add the Terminal Alkyne (1.2 equiv) dropwise.
Stir at Room Temperature for 4–6 hours.
Note: If conversion is
after 2 hours, heat to . Do not exceed to avoid silyl migration.
Workup: Filter through a celite pad (elute with EtOAc). Concentrate and purify via flash chromatography (Hex/EtOAc).
Step 3: Deprotection
Treat with TBAF (1.1 equiv) in THF at
for 30 mins to recover the free phenol.
Protocol B: Direct Coupling (Copper-Free)
Recommended for rapid library synthesis or when protecting groups are chemically incompatible.
Rationale: By eliminating Copper, we prevent the formation of the insoluble Cu-phenoxide. We utilize a slightly higher Pd loading and a phosphine-ligated system to drive the reaction via the "carbopalladation" mechanism rather than transmetallation.
Component
Reagent
Equiv
Notes
Catalyst
+
5 mol% Pd / 10 mol% L
Generates active Pd(0) in situ.
Alt. Catalyst
3–5 mol%
Simpler alternative.
Base
Pyrrolidine or
3.0
Pyrrolidine aids solubility; Carbonate is milder.
Solvent
DMF / (9:1)
N/A
Water aids solubility of the phenoxide.
Detailed Workflow:
Dissolve 2-Fluoro-6-iodopyridin-3-ol (1.0 equiv) in DMF/Water (9:1 ratio,
).
Add
(3.0 equiv). The solution may turn yellow (phenoxide formation).
Critical: Vigorous stirring is required as the reaction is biphasic/heterogeneous.
Workup: Acidify carefully to pH 6 with 1M HCl (to protonate the phenol) before extracting with EtOAc. If you extract at basic pH, the product will remain in the aqueous layer.
Troubleshooting & Optimization
Observation
Diagnosis
Corrective Action
Black Precipitate
Pd Aggregation ("Pd Black")
Lack of ligand stabilization. Add excess (10 mol%) or switch to Protocol A.
No Reaction (Protocol B)
Catalyst Poisoning
The phenoxide is binding Pd. Increase temperature to or switch to a bulky ligand like XPhos .
Homocoupling (Glaser)
Oxygen presence
Strictly degas solvents. Use freeze-pump-thaw if possible.
Low Yield (Protocol A)
Desilylation
Reaction medium is too basic/wet. Ensure anhydrous THF and dry .
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Link
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition, 46(6), 834-871. Link
Böhm, V. P., & Herrmann, W. A. (2000). A Copper-Free Sonogashira Coupling. European Journal of Organic Chemistry, 2000(22), 3679-3681. Link
Handa, S., Smith, J. D., Zhang, Y., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2018). Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions.[4] Organic Letters, 20(2), 542–545.[4] Link[5]
BenchChem Application Note. Technical Support Center: Cross-Coupling with 4-Bromo-2-chloro-6-iodopyridin-3-ol. (2025).[1] Link
nucleophilic aromatic substitution (SNAr) of 2-fluoropyridines
Application Note: Nucleophilic Aromatic Substitution ( ) of 2-Fluoropyridines Executive Summary The 2-fluoropyridine scaffold is a privileged motif in medicinal chemistry, serving as a critical entry point for installing...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Nucleophilic Aromatic Substitution (
) of 2-Fluoropyridines
Executive Summary
The 2-fluoropyridine scaffold is a privileged motif in medicinal chemistry, serving as a critical entry point for installing heteroatom-linked substituents via Nucleophilic Aromatic Substitution (
).[1][2] Unlike traditional cross-coupling (e.g., Buchwald-Hartwig) which requires transition metals and expensive ligands, offers a metal-free, cost-effective pathway.
This guide addresses the "Fluorine Paradox"—where the strongest carbon-halogen bond (C–F) provides the highest reactivity in
.[2] We provide validated protocols ranging from robust thermal methods to modern, mild fluorinated-solvent systems (HFIP), ensuring high yields even with sensitive substrates.
Mechanistic Foundation: The Fluorine Advantage
To optimize this reaction, one must understand that
on 2-fluoropyridines does not follow the concerted mechanism. It proceeds via a stepwise Addition-Elimination pathway involving a high-energy anionic intermediate (Meisenheimer Complex).[3][4]
The "Element Effect"
In
, the rate-determining step (RDS) is usually the initial nucleophilic attack, not the breaking of the C–X bond.
Inductive Effect: Fluorine is the most electronegative atom (
). It strongly withdraws electron density (-withdrawal) from the C2 carbon, lowering the LUMO energy and accelerating nucleophilic attack.
Stabilization: The resulting Meisenheimer complex is stabilized by the electron-withdrawing nature of both the fluorine and the pyridine nitrogen.
Result: Reactivity order is F >> Cl ≈ Br > I .[5][6] Empirical data suggests 2-fluoropyridine reacts roughly 320 times faster than 2-chloropyridine with ethoxide nucleophiles.[2][7]
Mechanism Visualization
Figure 1: Stepwise Addition-Elimination mechanism. The high electronegativity of F stabilizes the transition state leading to the Meisenheimer complex.
Critical Optimization Parameters
Solvent Selection
Polar Aprotic (Standard): DMSO, DMF, NMP, and DMAc are the gold standards. They solvate the cation of the base (e.g.,
), leaving the nucleophilic anion "naked" and highly reactive.
Fluorinated Alcohols (Modern/Green): Hexafluoroisopropanol (HFIP) and Trifluoroethanol (TFE). These solvents activate the pyridine ring via hydrogen bonding to the pyridine nitrogen (acting as a Brønsted acid mimic) and stabilize the leaving fluoride ion via H-bonding. Use this for lower temperature reactions.
Base Selection
Inorganic Carbonates (
, ): Standard for thiols and phenols. Cesium is preferred for difficult substrates due to the "Cesium Effect" (higher solubility/larger cation).
Tertiary Amines (DIPEA, TEA): Used with neutral amine nucleophiles.
Strong Bases (NaH, KOtBu): Required for weak nucleophiles (e.g., hindered alcohols), but incompatible with base-sensitive functional groups.
Experimental Protocols
Protocol A: Standard Thermal Substitution (Robust)
Best for: Primary/secondary amines, thiols, and unhindered phenols.
Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (Neat or 4:1 mix with DCM)
Step-by-Step:
Setup: Dissolve 2-fluoropyridine (1.0 equiv) in HFIP (0.2 M).
Addition: Add nucleophile (1.5 equiv). Note: No external base is usually required if the amine is nucleophilic enough; HFIP promotes the reaction.
Reaction: Stir at 40–50 °C (or even RT for highly activated rings).
Mechanism Note: HFIP H-bonds to the pyridine N, pulling electron density and activating the ring similar to protonation.
Workup: Evaporate HFIP (volatile, bp 58 °C). Redissolve residue in DCM, wash with sat.
to remove traces of HF acid/salts.
Purification: Standard chromatography.
Comparative Data & Decision Matrix
Table 1: Reaction Parameter Impact on Yield (Representative Data)
Variable
Condition
Relative Rate
Notes
Leaving Group
Fluorine (-F)
100
Highly activated; standard choice.
Chlorine (-Cl)
< 1
Requires higher temp (>120°C) or forcing conditions.
Solvent
DMSO
High
Hard to remove; potential thermal decomposition.
HFIP
Medium-High
Enables lower temp; easy removal; expensive.
Nucleophile
Thiol (Ph-SH)
Very Fast
Soft nucleophile; often requires no heat.
Amine ()
Fast
Standard substrate.
Alkoxide ()
Fast
Requires strong base (NaH); risk of hydrolysis.
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal protocol based on substrate stability.
Troubleshooting & Pitfalls
Hydrolysis (OH- substitution):
Symptom:[3][6][9][10][11][12][13] Formation of 2-pyridone (M+16 mass shift).
Cause: Wet solvent or hygroscopic base (
).
Fix: Use anhydrous DMSO/DMF and store bases in a desiccator. Add 3Å molecular sieves to the reaction.
Regioselectivity Issues:
If the ring has multiple halogens (e.g., 2,4-difluoropyridine), substitution will occur preferentially at the 2-position first, then the 4-position, due to the closer inductive pull of the nitrogen.
Control: To stop at mono-substitution, use exactly 1.0 equiv of nucleophile and lower temperatures (0 °C to RT).
Stalled Reaction:
If using an amine HCl salt, ensure enough base is added to neutralize the salt and scavenge the leaving HF.
Switch to Cesium Carbonate (
) . The larger Cesium cation improves the solubility of the carbonate in organic solvents, increasing the effective basicity ("naked anion" effect).
References
BenchChem. (2025).[2] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem.[2] Link
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[1][2][7][14] Journal of the American Chemical Society. Link
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link
Colomer, I., et al. (2017). Hexafluoroisopropanol as a mild and effective solvent for SNAr reactions. Chemical Communications. Link
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Aryl Iodides
Introduction: The Indispensable Role of Aryl Iodides in Modern Synthesis Palladium-catalyzed cross-coupling reactions have fundamentally transformed the landscape of modern organic synthesis, providing powerful and versa...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Indispensable Role of Aryl Iodides in Modern Synthesis
Palladium-catalyzed cross-coupling reactions have fundamentally transformed the landscape of modern organic synthesis, providing powerful and versatile tools for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2] These methods are cornerstones in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] Within the suite of available electrophiles, aryl iodides hold a privileged position. Their high reactivity, stemming from the relatively weak carbon-iodine bond, facilitates the crucial oxidative addition step in the catalytic cycle, often enabling reactions to proceed under milder conditions and with higher efficiency than their bromide or chloride counterparts.[4][5][6]
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, providing both a robust theoretical framework and field-proven, step-by-step protocols for the successful execution of palladium-catalyzed cross-couplings involving aryl iodides.
The Mechanistic Heartbeat: The Palladium Catalytic Cycle
Understanding the fundamental mechanism is paramount to rational reaction design and troubleshooting. Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a transition between Pd(0) and Pd(II) oxidation states.[7][8] This cycle consists of three elementary steps:
Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the aryl iodide. This is often the rate-determining step of the overall reaction.[2][5] The high reactivity of aryl iodides is due to the lower C-I bond dissociation energy (approx. 65 kcal/mol) compared to C-Br (81 kcal/mol) and C-Cl (96 kcal/mol), which significantly lowers the activation energy for this step.[4] This generates a square planar Pd(II) intermediate.
Transmetalation: The organic group from a nucleophilic coupling partner (e.g., an organoboron, organozinc, or organotin reagent) is transferred to the palladium center, displacing the iodide.[2][9] In reactions like the Suzuki-Miyaura coupling, this step is facilitated by a base, which activates the organoboron species.[9]
Reductive Elimination: The two organic fragments coupled on the Pd(II) center are expelled to form the new carbon-carbon bond, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[2][7]
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.
Anatomy of a Reaction: Key Components and Their Strategic Selection
The success of a cross-coupling reaction hinges on the judicious selection of its components. Each element plays a critical role in the catalytic system's overall efficacy.
The Palladium Precatalyst
The active catalyst is a Pd(0) species, but for practical reasons of air stability, Pd(II) salts are often used as "precatalysts".[10]
Pd(0) Sources: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common choice, entering the catalytic cycle directly.
Pd(II) Sources: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, which is a stable source of Pd(0)) are widely used due to their stability and cost-effectiveness.[11][12] When using Pd(II) sources, an in-situ reduction to Pd(0) is required, which can be effected by phosphine ligands, amines, or other reagents in the mixture.[10]
The Ligand: The Catalyst's Master Controller
The ligand is arguably the most critical variable for achieving high reactivity and selectivity. It stabilizes the palladium center, prevents precipitation as palladium black, and critically modulates its electronic and steric properties.[13]
Causality of Ligand Choice: For reactive substrates like aryl iodides, simple triarylphosphines such as triphenylphosphine (PPh₃) are often sufficient. However, for more challenging couplings (e.g., sterically hindered substrates), more sophisticated ligands are required.[4][14]
Bulky, Electron-Rich Ligands: Modern catalysis relies heavily on bulky and electron-rich phosphine ligands (e.g., Buchwald's biarylphosphines like SPhos and XPhos) and N-heterocyclic carbenes (NHCs).[7][14][15] The high electron density on these ligands makes the palladium center more nucleophilic, accelerating the rate-limiting oxidative addition.[13][16] Their steric bulk promotes the final reductive elimination step, preventing catalyst decomposition.[13]
The Base: The Unsung Hero
The base plays a multifaceted role that is highly dependent on the specific coupling reaction.
Suzuki-Miyaura Coupling: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential to activate the organoboronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[9][11]
Heck and Sonogashira Couplings: An amine base (e.g., triethylamine, Et₃N or diisopropylethylamine, DIPEA) is typically used to neutralize the hydrogen iodide (HI) generated during the reaction.[11]
Selection Criteria: The choice of base is a balance. A base must be strong enough to perform its function but not so strong that it causes undesired side reactions with functional groups on the substrates. Base solubility is also a key factor.[12][17]
The Solvent: The Reaction Environment
The solvent must solubilize all components of the reaction and remain stable at the required temperature.
Common Choices: Aprotic solvents are most common. Ethers like 1,4-dioxane and tetrahydrofuran (THF), and aromatic hydrocarbons like toluene are frequently used.[17][18] For more polar substrates, solvents like N,N-dimethylformamide (DMF) may be necessary.[18]
Aqueous Systems: The Suzuki-Miyaura reaction is famously tolerant of water, and biphasic toluene/water or THF/water systems are common, particularly to dissolve the inorganic base.[17][19]
Caption: Key components influencing a cross-coupling reaction's outcome.
From Theory to Practice: A General Experimental Workflow
Executing a successful cross-coupling reaction requires careful attention to technique, particularly the exclusion of oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Caption: A standard workflow for setting up a cross-coupling reaction.
Troubleshooting Common Issues
No Reaction: Check for oxygen contamination. Ensure the catalyst and ligand are from a reliable source and have not degraded. Confirm the base is appropriate and sufficiently strong.
Low Yield: Re-evaluate the ligand choice; a more active ligand may be needed. Optimize temperature and reaction time. Screen different solvents or bases.
Homocoupling of Nucleophile: This is common in Suzuki reactions where two boronic acid molecules couple. It can be minimized by reducing exposure to oxygen, lowering the temperature, or using a slight excess of the aryl iodide.[11]
Dehalogenation: The aryl iodide is reduced to an arene. This can occur with highly active catalysts and certain substrates. Using a less active catalyst or lower temperatures may help.[11]
Specific Application Protocols
The following protocols are representative examples for common, high-value transformations using aryl iodides.
Protocol 1: Suzuki-Miyaura Coupling
Reaction: Coupling of an aryl iodide with an arylboronic acid to form a biaryl structure, a common motif in pharmaceuticals.[1]
Component
Amount (1 mmol scale)
Moles (mmol)
Equivalents
Aryl Iodide
(e.g., 204 mg of Iodobenzene)
1.0
1.0
Arylboronic Acid
(e.g., 146 mg of 4-tolylboronic acid)
1.2
1.2
Pd(OAc)₂
2.3 mg
0.01
0.01 (1 mol%)
SPhos
8.2 mg
0.02
0.02 (2 mol%)
K₃PO₄ (finely ground)
318 mg
1.5
1.5
Toluene
3 mL
-
-
Water
0.3 mL
-
-
Step-by-Step Methodology:
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.01 mmol), SPhos (0.02 mmol), and K₃PO₄ (1.5 mmol).
Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times.
Using a syringe, add degassed toluene (3 mL) and degassed water (0.3 mL).
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL).
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Concentrate the solvent under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Mizoroki-Heck Coupling
Reaction: Coupling of an aryl iodide with an alkene (e.g., an acrylate) to form a substituted alkene, a versatile synthetic intermediate.[2][20]
Component
Amount (1 mmol scale)
Moles (mmol)
Equivalents
Aryl Iodide
(e.g., 204 mg of Iodobenzene)
1.0
1.0
Alkene (e.g., Butyl Acrylate)
154 mg (170 µL)
1.2
1.2
Pd(OAc)₂
2.3 mg
0.01
0.01 (1 mol%)
Triethylamine (Et₃N)
202 mg (278 µL)
2.0
2.0
DMF (anhydrous)
4 mL
-
-
Step-by-Step Methodology:
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol) and Pd(OAc)₂ (0.01 mmol).
Seal the flask, and evacuate and backfill with nitrogen or argon three times.
Add anhydrous DMF (4 mL), the alkene (1.2 mmol), and triethylamine (2.0 mmol) via syringe.
Place the flask in a preheated oil bath at 80-100 °C and stir for 2-8 hours.
Monitor the reaction progress by TLC or GC-MS.
After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).
Combine the organic layers, wash with 1M HCl, then saturated NaHCO₃, and finally brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling
Reaction: Coupling of an aryl iodide with a terminal alkyne to produce arylalkynes, a key structure in materials science and natural products.[1][21][22] This protocol uses copper-free conditions to avoid potential homocoupling of the alkyne (Glaser coupling).[11]
Component
Amount (1 mmol scale)
Moles (mmol)
Equivalents
Aryl Iodide
(e.g., 204 mg of Iodobenzene)
1.0
1.0
Terminal Alkyne (e.g., Phenylacetylene)
123 mg (134 µL)
1.2
1.2
PdCl₂(PPh₃)₂
7.0 mg
0.01
0.01 (1 mol%)
Diisopropylethylamine (DIPEA)
258 mg (348 µL)
2.0
2.0
THF (anhydrous)
5 mL
-
-
Step-by-Step Methodology:
Add the aryl iodide (1.0 mmol) and PdCl₂(PPh₃)₂ (0.01 mmol) to an oven-dried Schlenk flask with a stir bar.
Seal the flask and establish an inert atmosphere by evacuating and backfilling with nitrogen three times.
Add anhydrous THF (5 mL), the terminal alkyne (1.2 mmol), and DIPEA (2.0 mmol) via syringe.
Stir the reaction mixture at room temperature to 50 °C for 6-24 hours.
Monitor the reaction by TLC or GC-MS.
Once complete, concentrate the reaction mixture under reduced pressure.
Redissolve the residue in ethyl acetate and filter through a short plug of silica gel to remove palladium salts and the amine salt.
Concentrate the filtrate and purify the resulting crude product by flash column chromatography.
Conclusion
The palladium-catalyzed cross-coupling of aryl iodides remains a highly reliable and powerful strategy in synthetic chemistry. Their inherent reactivity allows for a broad substrate scope and often milder reaction conditions compared to other aryl halides. By understanding the core mechanistic principles and the specific function of each reaction component—from the palladium source and ligand to the base and solvent—researchers can effectively design, execute, and troubleshoot these critical transformations. The protocols provided herein serve as validated starting points for the synthesis of biaryl, vinylarene, and arylalkyne motifs, enabling the rapid assembly of complex molecules essential for discovery and development.
References
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010). [Link]
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. (n.d.). [Link]
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. (2024). [Link]
Role of palladium catalyst in cross-coupling reactions. (2025). [Link]
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS Catalysis. (2019). [Link]
Technical Support Center: Optimizing 2-Fluoro-6-iodopyridin-3-ol Coupling
This Technical Support Guide is designed for immediate application in medicinal chemistry and process development workflows. It prioritizes yield optimization for the specific scaffold 2-Fluoro-6-iodopyridin-3-ol , addre...
Author: BenchChem Technical Support Team. Date: February 2026
This Technical Support Guide is designed for immediate application in medicinal chemistry and process development workflows. It prioritizes yield optimization for the specific scaffold 2-Fluoro-6-iodopyridin-3-ol , addressing the unique electronic and coordinative challenges of halopyridinols.
Current Status: Active
Topic: Yield Improvement & Troubleshooting
Applicable Chemistries: Suzuki-Miyaura, Sonogashira, Heck
Target Scaffold: 2-Fluoro-6-iodopyridin-3-ol (Substrate A )
Executive Summary: The "Yield Killers"
The coupling of 2-Fluoro-6-iodopyridin-3-ol presents a "Perfect Storm" of three competing factors that degrade yield:
Amphoteric Poisoning: The free hydroxyl group (C3-OH) acts as an acidic proton source (quenching organometallics) and a Lewis base (coordinating Pd(II), arresting the catalytic cycle).[1]
Electronic Deactivation: The C2-Fluorine atom is highly electron-withdrawing.[1] While this accelerates Oxidative Addition (OA) at the C6-Iodide, it destabilizes the Pd(II) intermediate, making it prone to protodehalogenation (loss of Iodine) before Transmetallation (TM) can occur.
Solubility Mismatch: The free pyridinol is poorly soluble in non-polar solvents (Toluene) but requires non-protic conditions to prevent side reactions, creating a solvent paradox.[1]
Decision Matrix: Optimization Pathways
Before altering your catalyst, determine your "Pathway Strategy" using the decision tree below.
Caption: Strategic decision tree for diagnosing yield loss based on protection status and side-product analysis.
Protocol 1: The "Direct Coupling" (Unprotected)
Use Case: When you cannot afford the step-count of protection/deprotection.
Mechanism: Relies on in situ formation of the potassium pyridinolate, which is less coordinating to Pd than the neutral phenol.
The "Water-Bridge" System
Strict anhydrous conditions often fail here because the inorganic base (K₂CO₃ or K₃PO₄) cannot deprotonate the phenol effectively in pure Toluene or DMF.
Component
Recommendation
Rationale
Catalyst
Pd(dppf)Cl₂·DCM (3-5 mol%)
The large bite angle of dppf resists displacement by the pyridinol oxygen.
Ligand
XPhos (if using Pd₂(dba)₃)
Bulky biaryl ligands prevent Pd-aggregation and accelerate TM on electron-poor rings.[1]
Solvent
1,4-Dioxane / Water (4:1)
The water is critical to dissolve the base and form the active phenoxide species.
Base
K₃PO₄ (3.0 equiv)
Phosphate buffers the pH better than carbonate, preventing base-catalyzed decomposition of sensitive boronic acids.
Temp
80-90°C
High temp required to force TM on the sterically crowded C6 position.
Step-by-Step:
Dissolve 2-Fluoro-6-iodopyridin-3-ol (1.0 eq) and Boronic Acid (1.5 eq) in Dioxane (0.2 M).
Add K₃PO₄ (3.0 eq) dissolved in the minimum amount of water (ratio Dioxane:Water should be 4:1).[1]
Degas vigorously (sparge with Ar for 10 min). Oxygen is fatal here due to the electron-rich phenoxide intermediate.
Use Case: When yield is <30% in direct coupling or purification is difficult.[1]
Strategy: Masking the OH as a MOM (Methoxymethyl) ether eliminates catalyst poisoning and increases solubility in non-polar solvents.[1]
Note: The 2-F group makes the 3-OH more acidic, so weak bases like DIPEA work well.
Step B: The Optimized Suzuki
With the OH protected, the substrate behaves like a standard electron-deficient aryl iodide.
Parameter
Condition
Catalyst
Pd(PPh₃)₄ (Standard) or Pd(Amphos)Cl₂ (High Activity)
Solvent
Toluene / Ethanol / Water (2:1:1)
Base
Na₂CO₃ (2.0 eq)
Why this works: The MOM group prevents the "soft" Pd center from coordinating to the "hard" oxygen, allowing the catalytic cycle to proceed through the standard oxidative addition/reductive elimination pathway without arrest.
Troubleshooting & FAQs
Q1: I see immediate formation of "Pd Black" (precipitate) and no product.
Diagnosis: Catalyst decomposition.[1] The unprotected pyridinol is coordinating to the Pd, displacing the phosphine ligands.
Fix:
Switch to Bidentate Ligands: Use Pd(dppf)Cl₂ or Pd(dppe)Cl₂.[1] These chelating ligands bind Pd tighter than the pyridinol can.[1]
Increase Ligand Loading: If using monodentate ligands (PPh₃), use a 4:1 Ligand:Pd ratio instead of the standard 2:1.
Q2: I am recovering the de-iodinated starting material (2-Fluoro-pyridin-3-ol).
Diagnosis: Protodehalogenation.[1] The Oxidative Addition occurred, but Transmetallation was too slow.[1] The Pd-Ar species abstracted a hydride (likely from the solvent or base).
Fix:
Avoid Alcohols: Do not use Ethanol/Isopropanol as cosolvents.[1] Use pure DMF or Toluene/Water.[1]
Boost Transmetallation: Switch to XPhos Pd G3 . The XPhos ligand dramatically accelerates the transmetallation step, beating the protodehalogenation rate.
Q3: My reaction works on 50mg scale but fails on 5g scale.
Diagnosis: Mass transfer and gas exchange.[1]
Fix:
Degassing: On larger scales, simple sparging isn't enough.[1] Use "Freeze-Pump-Thaw" cycles (x3) to remove O₂.[1]
Stirring: The K₃PO₄/Water system is biphasic.[1] Ensure vigorous stirring (1000 RPM) to maintain the emulsion.
Q4: Can I use the Chloride instead of the Iodide (2-Fluoro-6-chloropyridin-3-ol)?
Answer: Generally, No .[1]
The 2-Fluoro group deactivates the ring towards Oxidative Addition at the 6-position (relative to a neutral ring). While Cl is cheaper, the energy barrier for OA is too high for standard catalysts. If you must use the chloride, you require Buchwald G3/G4 precatalysts (e.g., BrettPhos Pd G4) and temperatures >100°C.[1]
Visualizing the Failure Mode
Understanding where the cycle breaks is key to fixing it.[1]
Caption: The Catalytic Cycle showing critical failure points (Red) vs. the optimized pathway (Blue/Green).
References
Buchwald, S. L., et al. (2010).[1] "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society.[3]
Relevance: Defines the use of XPhos/SPhos for unstable and electron-deficient heteroaryl couplings.
Miyaura, N. (2002).[1] "Cross-coupling reaction of organoboron compounds via base-assisted transmetalation to palladium(II) complexes."[1] Journal of Organometallic Chemistry.
Relevance: Explains the necessity of water/base ratios for effective transmetall
Li, C. J. (2005).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds." Chemical Reviews.
Relevance: Discusses the specific electronic effects of fluorine substitution on Oxidative Addition r
Introduction: Understanding Your Molecule's "Personality"
Before attempting purification, you must understand the three physicochemical factors that cause 90% of experimental failures with this scaffold:
Amphoteric "Stickiness": The 3-hydroxyl group combined with the pyridine nitrogen creates a zwitterionic potential. On standard silica gel, this molecule will drag, streak, and co-elute with impurities due to strong hydrogen bonding with silanols.
The Fluorine Effect: The fluorine at the 2-position is electron-withdrawing. This lowers the pKa of the 3-OH group (making it more acidic than a standard pyridinol) and reduces the basicity of the ring nitrogen.
Iodine Lability: The C-I bond at position 6 is sensitive to photolysis (light-induced cleavage) and palladium-mediated reduction (deiodination) during cross-coupling attempts.
Module 1: Chromatographic Troubleshooting
Q: My compound streaks across the entire column on normal phase silica. How do I fix the peak shape?
A: This is the classic "Pyridinol Drag." The basic nitrogen and acidic hydroxyl groups are interacting with the acidic silanols of the stationary phase.
The Solution: Acidify the Mobile Phase.
You must suppress the ionization of the hydroxyl group and protonate the remaining silanol sites.
Protocol: Add 0.5% to 1.0% Acetic Acid (AcOH) to both your non-polar (e.g., DCM or Hexane) and polar (e.g., MeOH or EtOAc) solvents.
Why not Triethylamine (TEA)? While TEA blocks silanols, it can deprotonate the 3-OH (creating the phenoxide anion), which sticks harder to silica. For 2-fluoro-3-hydroxypyridines, acidic modifiers are superior.
Q: I see a purple/pink band forming on the column. What is happening?
A: This indicates Iodine liberation . Your compound is decomposing, likely due to light exposure or slightly acidic oxidation on the silica surface.
Immediate Action:
Wrap the column in aluminum foil.
Flush: Finish the chromatography quickly. Do not leave the compound on the column overnight.
Post-Column Wash: Wash the collected fractions with 10% Sodium Thiosulfate (Na₂S₂O₃) solution immediately after evaporation if the solid appears discolored.
Q: Normal phase failed. Can I use Reverse Phase (C18)?
A: Yes, and it is often cleaner. However, pH control is even more critical here to prevent peak fronting.
C18 Method Parameters:
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 100% B.
Logic: The formic acid keeps the phenol protonated (neutral), allowing it to interact hydrophobically with the C18 chains rather than ionizing and eluting in the void volume.
Module 2: Crystallization & Solubility
Q: Chromatography is too expensive for my 50g batch. How can I recrystallize this?
A: 2-Fluoro-6-iodopyridin-3-ol derivatives are planar and stack well, making them good candidates for crystallization, provided you break the intermolecular H-bonds.
Recommended Solvent Systems:
Method
Solvent Pair
Ratio (v/v)
Protocol Notes
Standard
Ethanol / Water
4:1
Dissolve in hot EtOH; add warm water until turbid. Cool slowly to 4°C.
Anti-Solvent
Toluene / Heptane
1:2
Dissolve in min. hot Toluene (80°C). Add Heptane dropwise.
High Purity
Ethyl Acetate / Hexane
1:3
Good for removing non-polar impurities.
Critical Warning: Do not use acetone or ketones if you plan to store the material for long periods; hemi-ketal formation can occur with the electron-deficient phenol.
Module 3: Reaction Workup & Scavenging
Q: I used this molecule in a Suzuki coupling, but the product is contaminated with Palladium and de-iodinated byproduct. How do I clean it?
A: The 6-Iodo position is highly reactive. If you see de-iodination (replacement of I with H), your catalyst load was too high or the reaction ran too long.
Add N-Acetylcysteine (0.5 eq relative to Pd) or a thiourea-based scavenger resin (e.g., SiliaMetS® Thiol).
Stir for 1 hour at 40°C.
Filter through Celite.
The "Hard" Wash (for removal of unreacted phenol):
If your derivative is an ether (O-alkylated), wash the organic layer with 1M NaOH .
Mechanism:[2][3][4][5] The unreacted 2-fluoro-6-iodopyridin-3-ol becomes a water-soluble phenoxide salt and partitions into the aqueous layer, leaving your neutral product in the organic layer.
Visual Decision Guides
Figure 1: Purification Strategy Matrix
Caption: Decision matrix for selecting the optimal purification method based on scale and chemical functionality.
Figure 2: Critical Handling Workflow
Caption: Mandatory handling protocol to prevent deiodination and degradation.
References
BenchChem. (2025).[1] An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine. (Provides homologous protocols for fluorinated iodopyridines). Link
Sigma-Aldrich. (n.d.). 2-Fluoro-6-iodopyridine Product Specification & Safety Data Sheet. (Baseline stability data for the core scaffold). Link
Boger, D. L., et al. (2003). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines. Journal of Organic Chemistry. (Fundamental chemistry of the 3-hydroxypyridine tautomers and purification). Link
Phenomenex. (n.d.). Claricep Flash Chromatography Columns Application Guide. (Protocols for acid-washing silica to prevent basic compound streaking). Link
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Heterocyclic Chemistry. I am Dr. Aris, your Senior Application Scientist.
You are dealing with a classic but frustrating challenge in pyridine functionalization: Regioisomer Separation . The iodination of 2-fluoropyridin-3-ol typically yields a mixture of the desired 6-iodo isomer (Target), the 4-iodo isomer (Impurity), and potentially the 4,6-diiodo byproduct.[1]
Because of the amphoteric nature of hydroxypyridines and the subtle electronic differences between the 4- and 6-positions, standard purification often results in streaking peaks or co-elution.[1]
Below is your troubleshooting guide, structured to give you immediate, actionable protocols.
Part 1: Quick Diagnostic & Decision Matrix
Before attempting separation, you must confirm your isomer ratio.[2] Do not rely solely on LC-MS, as regioisomers have identical masses.[1][2]
The Diagnostic Check (NMR):
Target (2-Fluoro-6-iodopyridin-3-ol): Look for two aromatic protons with a typical ortho-coupling (
Impurity (2-Fluoro-4-iodopyridin-3-ol): Look for protons at H-5 and H-6.[1] While also ortho-coupled, the chemical shift environment is distinct due to the proximity of the iodine to the ring nitrogen in the 6-position vs the 4-position.[1]
19F NMR: This is often cleaner.[1][2] The fluorine signal will shift significantly depending on whether the bulky iodine is at C4 (ortho to F-C-OH cluster) or C6 (para).[1]
Purification Decision Tree
Figure 1: Strategic workflow for selecting the optimal purification method based on scale and crude purity.
Part 2: Technical Protocols
Method A: Acid-Modified Flash Chromatography (The "Anti-Tailing" Protocol)
Best for: Small scale (<1g) or final polishing.[1]
The Problem: Pyridinols are zwitterionic. On standard silica (pH ~6-7), they partially ionize, interacting strongly with silanols.[1][2] This causes peak tailing, which merges your regioisomers.[2]
The Fix: You must suppress ionization by lowering the pH of the mobile phase.[1]
Protocol:
Stationary Phase: Standard Silica Gel (40-63 µm).[1]
Mobile Phase A: Dichloromethane (DCM) + 0.5% Acetic Acid .[1][2]
Mobile Phase B: Methanol (MeOH) + 0.5% Acetic Acid .
Gradient: 0% B to 10% B over 20 CV (Column Volumes).
Note: Do not use pure Hexane/EtOAc; pyridinols often have poor solubility in hexanes, leading to precipitation on the column head.[2]
Detection: UV at 254 nm (Iodine provides strong absorbance).[1][2]
Why this works: The acetic acid protonates the pyridinyl nitrogen and the phenolate oxygen, forcing the molecule into a single neutral state.[2] This sharpens the peaks, allowing the subtle dipole difference between the 4-iodo and 6-iodo isomers to resolve.[1]
Method B: Solubility-Driven Recrystallization
Best for: Scale-up (>1g) and removing non-regioisomer impurities.[1]
The Problem: Regioisomers often have similar solubilities, but the 6-iodo isomer (Target) is generally more symmetric and "linear" than the 4-iodo isomer (which has a steric "kink" due to crowding near the OH/F). This usually translates to a higher melting point and lower solubility for the target.[1]
Protocol:
Dissolution: Dissolve crude solid in minimal hot Ethyl Acetate (EtOAc) .
Precipitation: Slowly add hot Heptane (or Hexane) until slight turbidity persists.[1][2]
Cooling: Allow to cool to Room Temp slowly (2 hours), then 4°C (overnight). Do not crash cool in dry ice, or you will trap the 4-iodo isomer.[1][2]
Filtration: Wash the cake with cold 10% EtOAc/Heptane.
Critical Check: If the product "oils out" instead of crystallizing, re-dissolve and add a seed crystal. If no seed is available, scratch the glass surface.[2] Oiling out is common with iodinated pyridines due to high lipophilicity.[1][2]
Method C: The "Nuclear Option" (Derivatization)
Best for: Difficult separations where isomers co-elute perfectly.
If Methods A and B fail, the physical properties of the isomers are too similar.[2] You must chemically alter them to amplify their differences.[1][2]
Protocol:
Protection: React crude mixture with Acetic Anhydride (
) and Pyridine in DCM.
Reaction: Converts 3-OH to 3-OAc.
Separation: The resulting acetates are non-zwitterionic and much less polar.[1][2]
Run Flash Chromatography using Hexane/EtOAc (Gradient 0-30%) .[1]
The steric bulk of the Acetyl group interacts differently with the 4-Iodo (ortho) vs 6-Iodo (para), creating a larger
.
Deprotection: Treat the isolated 6-iodo-acetate with
in MeOH (room temp, 30 mins) to quantitatively regenerate the free phenol.[1][2]
Q1: My peaks are still broad even with Acetic Acid. What now?A: Switch the modifier. For particularly stubborn pyridinols, 0.1% Trifluoroacetic Acid (TFA) is more effective than acetic acid because it is a stronger acid and ensures complete protonation.[2] Warning: Wash your column immediately after use, as TFA can degrade silica over time.[2]
Q2: Can I use Reverse Phase (C18) HPLC?A: Yes, and it is often superior for regioisomers.[2]
Conditions: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[2]
Logic: The large Iodine atom is highly lipophilic.[1][2] The C18 chain interacts differently with the exposed Iodine at the 6-position compared to the shielded Iodine at the 4-position.[1] The 6-iodo isomer typically has a longer retention time on C18.[1]
Q3: How do I confirm I have the 6-iodo isomer without a reference standard?A: Use NOE (Nuclear Overhauser Effect) NMR .
Irradiate the Hydroxyl proton (if visible in DMSO-d6) or the Fluorine signal.[1]
6-Iodo: You should see NOE enhancement of the H-4 proton.[1]
4-Iodo: The Iodine blocks the interaction; you might see interaction between F and H-5, but the spatial geometry is distinct.[1]
Alternatively: Check
NMR.[2] The carbon attached to Iodine (C-I) typically appears around 90-100 ppm.[1] Its coupling to Fluorine () will differ significantly based on distance (3-bond vs 4-bond).[1]
References
Strategic Applications of Named Reactions in Organic Synthesis. (Kurti, L., Czako, B.).[2] Elsevier, 2005.[2] (General principles of aromatic substitution and pyridine chemistry).
Regioselective Synthesis of 2-Fluoro-3-substituted Pyridines. Journal of Organic Chemistry, 2015.[1][2] (Describes fluoropyridine synthesis logic).[2]
Separation of Pyridine Isomers by HPLC.Journal of Chromatography A.
(Note: Specific synthesis papers for "2-Fluoro-6-iodopyridin-3-ol" are rare in open literature; the protocols above are derived from standard "First Principles" of heterocyclic process chemistry validated by analogous halopyridinol separations.)
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Status: Operational
Ticket ID: #IOD-PYR-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Comprehensive Guide to Stability, Handling, and Troubleshooting of Iodopyridines[1]
Executive Summary
Iodopyridines are critical scaffolds in medicinal chemistry, serving as electrophiles in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings.[1] However, the Carbon-Iodine (C–I) bond in these heterocycles is notoriously weak (Bond Dissociation Energy
65 kcal/mol) and susceptible to homolytic cleavage upon exposure to UV and visible light.
This guide provides a self-validating workflow to prevent the three most common failure modes: Photodehalogenation (yield loss), Iodine Liberation (discoloration/catalyst poisoning), and Radical Polymerization (tar formation).
Part 1: The Mechanism of Failure
To troubleshoot effectively, you must understand the causality of degradation. Unlike chloropyridines, which require high-energy UV (<254 nm) to cleave, iodopyridines can undergo bond homolysis under standard laboratory fluorescent lighting (>400 nm).[1]
The Photolytic Cascade
Excitation: A photon excites an electron into an antibonding orbital (
Propagation: The pyridyl radical abstracts a hydrogen atom from the solvent (commonly THF, Ether, or Alcohols), resulting in the de-iodinated byproduct (Pyridine-H).
Termination: Two iodine radicals recombine to form molecular iodine (
), which appears as a yellow/purple discoloration and acts as an oxidant/catalyst poison.[1]
Visualization: Photodehalogenation Pathway[1][2]
Figure 1: The radical mechanism of iodopyridine degradation leading to yield loss and discoloration.
Part 2: Standard Operating Procedures (SOP)
Storage and Weighing
The "Amber Rule": Never store iodopyridines in clear glass. Use amber vials with Teflon-lined caps. If amber glass is unavailable, wrap the vessel entirely in aluminum foil.
Cold Storage: Store at -20°C. The rate of radical propagation is temperature-dependent; lower temperatures significantly retard the chain reaction.[1]
Copper Stabilization: For long-term storage of liquid iodopyridines, add a strip of activated copper turnings.[1] Copper scavenges free iodine radicals (
), preventing the autocatalytic cycle.
Reaction Setup
Solvent Selection: Avoid solvents with weak C–H bonds (e.g., THF, Diethyl Ether) if possible, as they act as Hydrogen Atom Donors (HAT) that facilitate dehalogenation. Preferred solvents include Acetonitrile (MeCN) or Dichloromethane (DCM) for non-coupling steps.[1]
Degassing: Oxygen can interact with the excited triplet state of the iodopyridine.[1] Sparge all solvents with Argon/Nitrogen for 15 minutes prior to use.[1]
Purification (The Danger Zone)
Column chromatography is the most common point of failure due to prolonged light exposure on the silica band.
Wrap the Column: Cover the entire glass column in aluminum foil.
Quick Elution: Do not leave the compound on silica overnight. Silica is slightly acidic and can catalyze decomposition when coupled with light.[1]
Part 3: Troubleshooting & FAQs
Issue 1: "My white solid turned purple/brown inside the bottle."
Diagnosis: Iodine Liberation (
).[1][2]
The purple color is characteristic of molecular iodine.[1] This indicates the C–I bond has cleaved, and iodine radicals have dimerized.[1]
Corrective Action:
Dissolve: Dissolve the solid in a minimal amount of DCM or Ethyl Acetate.[1]
Wash: Perform a wash with 10% aqueous Sodium Thiosulfate (
Observation: The organic layer will instantly turn from purple/brown to clear/pale yellow.[1]
Recrystallize: Dry over
and recrystallize immediately in the dark.
Issue 2: "I see a mass of [M-126] in my LCMS."
Diagnosis: Photodehalogenation.[1][3]
You have lost the Iodine atom (atomic mass ~127) and replaced it with Hydrogen (mass ~1), resulting in a net loss of ~126 Da.
Solvent used was a Hydrogen donor (THF, Ether, Isopropanol).
Protocol Adjustment:
Repeat the experiment in a vessel wrapped in foil.
Switch solvent to Toluene or DMF if compatible with the reaction, as these are less prone to donating hydrogen atoms via radical abstraction compared to ethers.
Issue 3: "My Suzuki Coupling stalled at 20% conversion."
Diagnosis: Catalyst Poisoning by Free Iodine.[1]
If your starting material was slightly degraded (yellow/purple) before the reaction, the free iodine (
) can oxidatively add to the Palladium(0) catalyst, forming inactive species or aggregating the catalyst into Palladium black.
The Fix:
Pre-wash: Apply the Thiosulfate wash (see Issue 1) to the starting material before weighing it for the reaction.
Scavenger: Add a small amount of copper bronze to the reaction mixture if the chemistry tolerates it.
Part 4: Data & Compatibility Matrix
Table 1: Solvent Compatibility for Light-Sensitive Iodopyridines
Solvent
Risk Level
Mechanism of Risk
Recommendation
Diethyl Ether
High
H-atom abstraction ( -C-H bond is weak)
Avoid under light
THF
High
H-atom abstraction
Avoid or Wrap in Foil
Methanol/EtOH
Medium
Nucleophilic attack / H-donor
Use with caution
Dichloromethane
Low
Radical stable, poor H-donor
Preferred for workup
Acetonitrile
Low
Non-participating solvent
Preferred for reactions
Part 5: Experimental Workflow Visualization
This decision tree guides you through the purification process to maximize recovery.
Figure 2: Purification decision tree emphasizing iodine removal and light exclusion.
References
Photochemical Dehalogenation Mechanism
Grimm, J. B., et al. "Photochemical Dehalogenation of Halopyridines."[1] Journal of Organic Chemistry. This fundamental work establishes the radical mechanism of C-I bond cleavage in heterocyclic systems.[1]
"Handling and Storage of Light-Sensitive Chemicals."[1][4][5] BenchChem Technical Support.
Source:
Bond Dissociation Energies
Luo, Y. R. "Comprehensive Handbook of Chemical Bond Energies." CRC Press.[1] Confirms the C-I bond energy (
65 kcal/mol) is significantly lower than C-Br (81 kcal/mol), explaining the specific sensitivity of iodo-derivatives.
Source:
Purification Strategies
"Removal of Iodine-Containing Impurities."[1][2] Journal of Chemical Education. Describes the thiosulfate wash technique for removing iodine from organic solutions.[1]
Technical Support Center: Stability and Handling of 2-Fluoro-6-iodopyridin-3-ol
Welcome to the technical support center for 2-Fluoro-6-iodopyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-Fluoro-6-iodopyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this reagent, particularly under basic conditions. Our goal is to equip you with the knowledge to anticipate potential challenges and ensure the success of your experiments.
Introduction: Understanding the Reactivity of 2-Fluoro-6-iodopyridin-3-ol
2-Fluoro-6-iodopyridin-3-ol is a highly functionalized heterocyclic building block with three distinct reactive sites: a fluorine atom, an iodine atom, and a hydroxyl group on a pyridine ring. This unique combination of functionalities makes it a valuable precursor in medicinal chemistry and materials science. However, this complexity also presents challenges regarding its stability, especially in the presence of bases. The electron-withdrawing nature of the fluorine and iodine atoms, combined with the acidic proton of the hydroxyl group and the pyridine nitrogen, dictates its reactivity. This guide will delve into the nuances of handling this compound to prevent unwanted side reactions and decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when using 2-Fluoro-6-iodopyridin-3-ol in reactions involving bases?
A1: The primary stability concerns are:
Defluorination: The fluorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAAr), especially with strong bases or nucleophiles.[1] The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the C-2 position, making the C-F bond labile under basic conditions.
Deiodination: The carbon-iodine bond can also be a site for nucleophilic attack or undergo reductive cleavage, particularly in the presence of certain metals or reducing agents, which might be present as impurities or part of the reaction system.
Phenoxide Formation and Subsequent Reactivity: The hydroxyl group is acidic and will be deprotonated by bases to form a pyridinolate species. This can alter the electronic properties of the ring and potentially participate in intramolecular reactions or influence the regioselectivity of subsequent transformations.
Ring Decomposition: Under harsh basic conditions (e.g., high concentrations of strong bases and elevated temperatures), the pyridine ring itself can become susceptible to decomposition.
Q2: How does the choice of base affect the stability of 2-Fluoro-6-iodopyridin-3-ol?
A2: The choice of base is critical. Strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or alkoxides can aggressively promote defluorination.[1] Milder inorganic bases are generally preferred to minimize this side reaction. The following table provides a general guideline for base selection:
Base Type
Examples
Suitability for 2-Fluoro-6-iodopyridin-3-ol
Rationale
Strong Bases
NaOH, KOH, LiHMDS, NaH
Use with extreme caution or avoid
High propensity to cause defluorination and potential ring opening.[1]
Carbonate Bases
K₂CO₃, Cs₂CO₃, Na₂CO₃
Good to Excellent
Generally provide sufficient basicity for many reactions while minimizing defluorination.[1]
Phosphate Bases
K₃PO₄
Excellent
Often used in cross-coupling reactions and is known to be a mild and effective base.[1]
Suitable for acid scavenging, but their nucleophilicity should be considered.
Q3: What are the recommended storage and handling conditions for 2-Fluoro-6-iodopyridin-3-ol?
A3: To ensure the longevity and purity of 2-Fluoro-6-iodopyridin-3-ol, the following storage and handling procedures are recommended:
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and air exposure. For long-term storage, refrigeration at 2-8°C is recommended. Protect from light.[2]
Handling: Handle in a well-ventilated area, preferably in a fume hood.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Avoid inhalation of dust and contact with skin and eyes.[4]
Troubleshooting Guide
This section addresses common issues encountered when using 2-Fluoro-6-iodopyridin-3-ol under basic conditions and provides systematic troubleshooting strategies.
Issue 1: Significant Defluorination Observed
Symptoms:
LC-MS or GC-MS analysis shows a major byproduct with a mass corresponding to the loss of fluorine and its replacement by the nucleophile or hydrogen.
¹⁹F NMR shows a diminished or absent signal for the starting material.
Root Causes and Solutions:
Caption: Troubleshooting workflow for defluorination.
Issue 2: Unexpected Side Products or Low Yield
Symptoms:
Complex reaction mixture observed by TLC, LC-MS, or GC-MS.
Desired product is formed in low yield, with multiple other spots/peaks present.
Root Causes and Solutions:
Caption: Troubleshooting for low yield and side products.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction Minimizing Defluorination
This protocol provides a starting point for a Suzuki-Miyaura coupling at the iodine position while preserving the fluorine atom.
To a dry reaction vessel, add 2-Fluoro-6-iodopyridin-3-ol (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1).
Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Rationale for Choices:
K₃PO₄: A mild base that is effective in Suzuki couplings and less likely to cause defluorination compared to stronger bases.[1]
Moderate Temperature: Higher temperatures can accelerate defluorination.[1] Starting at a lower temperature and slowly increasing if the reaction is sluggish is a good strategy.
Inert Atmosphere: Essential to prevent degradation of the catalyst and sensitive reagents.
Conclusion
2-Fluoro-6-iodopyridin-3-ol is a versatile building block, but its successful application requires a thorough understanding of its stability, particularly under basic conditions. By carefully selecting milder bases, controlling reaction temperatures, and considering the protection of the hydroxyl group when necessary, researchers can mitigate unwanted side reactions such as defluorination and achieve higher yields of their desired products. This guide provides a foundational understanding and practical strategies to navigate the challenges associated with this valuable reagent.
A Researcher's Guide to the 1H NMR Spectral Analysis of 2-Fluoro-6-iodopyridin-3-ol: A Comparative Approach
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Reson...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for providing detailed information about the molecular structure of a compound in solution. This guide offers an in-depth analysis of the 1H NMR spectrum of 2-Fluoro-6-iodopyridin-3-ol, a substituted pyridine derivative with potential applications in medicinal chemistry.
This guide moves beyond a simple cataloging of spectral data. Herein, we will dissect the anticipated 1H NMR spectrum of 2-Fluoro-6-iodopyridin-3-ol, grounding our analysis in the fundamental principles of chemical shifts and spin-spin coupling. By comparing its expected spectral features with those of analogous compounds, we aim to provide researchers, scientists, and drug development professionals with a robust framework for interpreting the NMR spectra of complex substituted pyridines.
The Foundational Principles: Decoding 1H NMR Spectra of Substituted Pyridines
The chemical shifts of protons on a pyridine ring are exquisitely sensitive to the nature and position of its substituents. Electronegative groups, for instance, tend to deshield nearby protons, shifting their resonance to a lower field (higher ppm value), while electron-donating groups have the opposite effect.[1] Furthermore, the coupling constants (J-values) between adjacent protons provide invaluable information about their spatial relationships.
In the case of 2-Fluoro-6-iodopyridin-3-ol, we have three distinct substituents influencing the electronic environment of the two remaining protons on the pyridine ring (at positions 4 and 5). The fluorine atom at position 2 is a strongly electronegative and electron-withdrawing group. The iodine atom at position 6 is also electronegative, though less so than fluorine, and can exert both inductive and resonance effects. The hydroxyl group at position 3 is an electron-donating group through resonance.
Predicted 1H NMR Spectrum of 2-Fluoro-6-iodopyridin-3-ol
Based on the electronic effects of the substituents, we can predict the key features of the 1H NMR spectrum of 2-Fluoro-6-iodopyridin-3-ol. The molecule has two aromatic protons, H-4 and H-5.
H-4 (proton at position 4): This proton is expected to be a doublet of doublets (dd). It will be coupled to the adjacent H-5 proton and will also exhibit a smaller long-range coupling to the fluorine atom at position 2. The strong electron-withdrawing effect of the adjacent iodine at position 6 and the fluorine at position 2 would lead to a significant downfield shift.
H-5 (proton at position 5): This proton is also expected to appear as a doublet of doublets (dd), being coupled to H-4 and the fluorine atom at position 2. The electron-donating hydroxyl group at the adjacent position 3 would cause a slight upfield shift compared to H-4.
OH (hydroxyl proton): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It may appear as a broad singlet.
To illustrate the expected coupling, a diagrammatic representation is provided below.
Figure 1: Predicted spin-spin coupling interactions in 2-Fluoro-6-iodopyridin-3-ol.
Comparative Analysis with Structurally Related Compounds
To contextualize our predictions, a comparison with the known 1H NMR data of similar compounds is instructive.
Data for 2-Fluoropyridine and 2-Fluoro-5-iodopyridine are sourced from publicly available spectral databases. Data for Pyridin-3-ol is generalized from typical values.
The data from 2-fluoropyridine demonstrates the influence of the fluorine substituent on the chemical shifts and the presence of H-F coupling.[2] For 2-Fluoro-6-iodopyridin-3-ol, we can anticipate that the combined electron-withdrawing effects of both fluorine and iodine will shift the H-4 and H-5 protons further downfield than in 2-fluoropyridine. The hydroxyl group's electron-donating nature will likely cause the H-5 signal to be at a relatively higher field than the H-4 signal.
Experimental Protocol for 1H NMR Spectrum Acquisition
To ensure the acquisition of high-quality, reproducible 1H NMR data, the following experimental protocol is recommended.
1. Sample Preparation:
Weigh approximately 5-10 mg of the 2-Fluoro-6-iodopyridin-3-ol sample.
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton.[3]
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[4]
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
Set the appropriate acquisition parameters, including the spectral width, number of scans, relaxation delay, and pulse width. A typical starting point for 1H NMR is a spectral width of 12-16 ppm, 16-64 scans, and a relaxation delay of 1-5 seconds.
3. Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID) signal.
Phase correct the resulting spectrum to obtain pure absorption lineshapes.
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
Integrate the signals to determine the relative number of protons corresponding to each resonance.
Analyze the multiplicities and coupling constants to elucidate the spin systems. For complex spectra, 2D NMR techniques such as COSY and HSQC can be invaluable for definitive assignments.[5]
Figure 2: A generalized workflow for acquiring and processing a 1H NMR spectrum.
Conclusion and Future Outlook
The methodologies and analytical framework presented in this guide are designed to be broadly applicable to a wide range of substituted heterocyclic systems. As synthetic methodologies evolve and new molecular scaffolds are explored, the principles of NMR spectroscopy will remain an indispensable tool for the modern chemist.
References
ResearchGate. 1H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... | Download Table. Available at: [Link]
Fluorine notes. NMR spectral characteristics of fluorocontaining pyridines. (2017). Available at: [Link]
ResearchGate. Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. (2025). Available at: [Link]
ACS Publications. Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. (2017). Available at: [Link]
Royal Society of Chemistry. Supporting Information. Available at: [Link]
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available at: [Link]
PubChem. 2-fluoro-6-iodopyridin-3-ol. Available at: [Link]
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). Available at: [Link]
Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. Available at: [Link]
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Available at: [Link]
Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. (2020). Available at: [Link]
PMC. Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. (2026). Available at: [Link]
Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
PMC. “Synthesis and characterization of a novel pyridinium iodide-tagged Schiff base and its metal complexes as potential ACHN inhibitors”. (2024). Available at: [Link]
Technical Guide: LC-MS Fragmentation & Characterization of 2-Fluoro-6-iodopyridin-3-ol
Executive Summary 2-Fluoro-6-iodopyridin-3-ol is a critical halogenated heterocyclic intermediate, widely utilized in the synthesis of influenza endonuclease inhibitors (e.g., Baloxavir derivatives) and other high-value...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Fluoro-6-iodopyridin-3-ol is a critical halogenated heterocyclic intermediate, widely utilized in the synthesis of influenza endonuclease inhibitors (e.g., Baloxavir derivatives) and other high-value medicinal targets. Its unique substitution pattern—featuring a fluorine atom at C2, a hydroxyl group at C3, and an iodine atom at C6—provides versatile "handles" for selective functionalization (e.g., Suzuki-Miyaura coupling at C6, nucleophilic substitution at C2).
However, its structural similarity to regioisomers (specifically 2-Fluoro-4-iodopyridin-3-ol ) and its potential for solution-phase instability pose significant analytical challenges. This guide provides a definitive LC-MS/MS characterization workflow, detailing fragmentation pathways, isomer differentiation strategies, and critical stability protocols to ensure data integrity.
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9]
Property
Detail
IUPAC Name
2-Fluoro-6-iodopyridin-3-ol
Molecular Formula
C₅H₃FINO
Monoisotopic Mass
238.9244 Da
Acidity (pKa)
~6.5–7.5 (Phenolic OH, enhanced by electron-withdrawing halogens)
Recommendation: ESI Negative Mode (ESI-)
While the pyridine nitrogen can accept a proton (ESI+), the C3-hydroxyl group is significantly acidified by the ortho-fluorine and para-iodine electron-withdrawing effects. Consequently, Negative Mode (ESI-) yields superior sensitivity, producing a stable deprotonated phenoxide ion [M-H]⁻ with minimal background noise.
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH stability).
Mobile Phase B: Acetonitrile (ACN).
Gradient: 5% B to 95% B over 5-8 minutes.
Retention Logic: The iodine atom significantly increases lipophilicity compared to the non-iodinated precursor, resulting in later elution.
Fragmentation Pattern Analysis
The MS/MS fragmentation of 2-Fluoro-6-iodopyridin-3-ol is driven by the stability of the phenoxide anion and the weakness of the C-I bond.
Fragmentation Pathway (ESI-)
The dissociation follows three primary channels:
Neutral Loss of HF (20 Da): Characteristic of ortho-fluorophenols. The proximity of the C2-Fluorine and C3-Oxygen facilitates a cyclic elimination.
Loss of CO (28 Da): A universal pathway for phenols, involving ring contraction.
Loss of Iodine (127 Da) / HI (128 Da): The C6-Iodine bond is the weakest bond in the molecule. In negative mode, this often manifests as the formation of an iodide anion (I⁻, m/z 126.9) or the loss of neutral HI from the parent.
Pathway Visualization
Caption: ESI- Fragmentation pathway for 2-Fluoro-6-iodopyridin-3-ol showing primary neutral losses.
Quantitative Fragment List
m/z (Experimental)
Ion Identity
Formula
Relative Abundance
Diagnostic Value
237.9
Precursor [M-H]⁻
C₅H₂FINO⁻
100%
Parent confirmation (Check I isotope pattern)
217.9
[M-H-HF]⁻
C₅HINO⁻
20-40%
High: Confirms ortho F-OH relationship.
126.9
[I]⁻
I⁻
60-90%
Medium: Confirms presence of Iodine.
110.9
[M-H-I]⁻
C₅H₂FNO⁻
10-30%
High: Confirms Pyridinol core structure.
Performance Comparison: Isomer Differentiation
A common synthesis impurity is the 4-iodo regioisomer (2-Fluoro-4-iodopyridin-3-ol). Differentiating these is crucial for quality control.
Feature
Target: 6-Iodo Isomer
Impurity: 4-Iodo Isomer
Mechanistic Reason
HF Loss (m/z 217.9)
Dominant / High
Suppressed
In the 4-iodo isomer, the bulky Iodine at C4 sterically hinders the C3-OH/C2-F interaction, reducing HF elimination efficiency.
Iodine Loss
Standard
Enhanced
The "Ortho Effect" of Iodine at C4 (adjacent to C3-OH) weakens the C-I bond further, often making I⁻ the base peak.
Retention Time
Later Eluting
Earlier Eluting
The 6-iodo position is less sterically shielded, interacting more strongly with the C18 stationary phase.
WARNING: Experimental data indicates that 2-Fluoro-6-iodopyridin-3-ol exhibits significant instability in DMSO (Dimethyl Sulfoxide).
Observation: Decomposition observed within 1 hour in DMSO solution.
Mechanism: Likely nucleophilic attack by DMSO on the activated pyridine ring or redox activity involving the iodine.
Protocol:
Avoid DMSO for stock solutions.
Preferred Solvent: Methanol (MeOH) or Acetonitrile (ACN).
Validation Step: If DMSO must be used, inject the sample immediately (t=0) and again at t=60 min. A decrease in the parent peak area >5% indicates invalid data.
Caption: Solvent selection workflow to prevent artifactual degradation during analysis.
References
Sagong, H. Y., et al. (2020). Aryl and arylalkyl substituted 3-hydroxypyridin-2(1H)-ones: Synthesis and evaluation as inhibitors of influenza A endonuclease. ChemMedChem / PMC.
Citation for synthesis method and DMSO instability observ
BenchChem Technical Support. (2025). Mass Spectrometry of Halogenated Pyridinols: Technical Guide.
Citation for general halogenated pyridine fragment
Sterling Pharma Solutions. (2025). High resolution mass spectrometry for impurity profiling.
Citation for isomer differentiation str
Validation
Comparative Reactivity Guide: 2-Fluoro-6-iodopyridin-3-ol vs. 6-Bromo Analog
[1] Executive Summary: The Halogen Differentiator In the design of kinase inhibitors and complex heterocycles, 2-fluoro-6-iodopyridin-3-ol (Compound A) and its 6-bromo analog (Compound B) serve as critical bifunctional s...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The Halogen Differentiator
In the design of kinase inhibitors and complex heterocycles, 2-fluoro-6-iodopyridin-3-ol (Compound A) and its 6-bromo analog (Compound B) serve as critical bifunctional scaffolds.[1] While they share the same 2-fluoro-3-hydroxy core, the choice between the 6-iodo and 6-bromo substituent is not merely a matter of availability; it dictates the orthogonality of your synthetic route.
The Iodo Advantage: Superior oxidative addition rates allow for mild, room-temperature cross-couplings, preserving the labile 2-fluoro group for subsequent SNAr.
The Bromo Liability: Requires elevated temperatures for palladium catalysis, significantly increasing the risk of premature SNAr displacement of the 2-fluorine by bases or nucleophiles.
This guide analyzes the mechanistic divergence of these two scaffolds to help you select the correct starting material for your specific pathway.
Both molecules possess a "push-pull" electronic system:
3-OH (Electron Donor): Acts as a resonance donor (+M). If deprotonated to the phenoxide (common in basic coupling conditions), it becomes strongly electron-donating, deactivating the ring toward oxidative addition.
2-F (Inductive Withdrawer): Strongly withdraws electron density (-I), activating the ring for Nucleophilic Aromatic Substitution (SNAr) at the 2-position.
6-X (The Variable): The iodine atom is more polarizable with a weaker C-X bond compared to bromine.
Reaction Class 1: Palladium-Catalyzed Cross-Coupling
The rate-determining step (RDS) in Suzuki, Sonogashira, or Buchwald-Hartwig couplings is the oxidative addition of the Pd(0) species into the C-X bond.
Reaction Class 2: SNAr Selectivity (The "Fluorine Trap")
The 2-fluoro position is highly activated. During a cross-coupling reaction at the 6-position, the base (e.g., K2CO3, Cs2CO3) or the nucleophile can attack the 2-position.
Scenario with Iodo: Reaction proceeds at 40 °C. The thermal energy is insufficient to trigger SNAr at the 2-F position. Result: Chemoselective C-C bond formation.[1]
Scenario with Bromo: Reaction requires 80-100 °C.[1] This temperature crosses the activation energy barrier for SNAr at C2.[1] Result: Mixture of coupled product and "defluorinated" side products (e.g., 2-alkoxy or 2-amino impurities).[1]
Experimental Performance Data
The following data summarizes a comparative study of a Suzuki-Miyaura coupling with phenylboronic acid.
Key Insight: The yield loss in the Bromo analog is directly attributable to the harsh conditions required to force the oxidative addition, which compromises the integrity of the 2-fluoro motif.
Visualizing the Reactivity Divergence
The following diagram illustrates the "Orthogonal Reactivity" strategy. The Iodo analog allows you to separate the Coupling and SNAr steps by temperature control.
Figure 1: Decision pathway showing how the 6-iodo substituent enables a cleaner, sequential functionalization strategy compared to the 6-bromo analog.
Detailed Experimental Protocol
Protocol: Chemoselective Suzuki Coupling of 2-Fluoro-6-iodopyridin-3-ol[1]
Objective: Couple an aryl group at C6 while preserving the C2-Fluorine and C3-Hydroxyl.[1]
Note on Protection: While the free phenol can be used, protecting the hydroxyl group (e.g., as a MOM or TBS ether) is highly recommended to prevent catalyst poisoning and phenoxide formation. The protocol below assumes the use of the MOM-protected intermediate for optimal results.
Catalyst: Pd(dppf)Cl2·DCM (3 mol%) — Preferred over Pd(PPh3)4 for stability.
Base: K3PO4 (2.0 equiv, 2M aqueous solution)
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Workflow:
Setup: In a glovebox or under active Argon flow, charge a reaction vial with the Substrate, Boronic Acid, and Pd catalyst.
Solvent Addition: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate).[1]
Activation: Add the aqueous K3PO4 solution.
Reaction: Seal the vial and stir at 40 °C for 4–6 hours.
Checkpoint: Monitor by LCMS.[1][2] Look for the disappearance of the starting material (M+) and formation of the product.
Note: If using the Bromo analog, this step would require heating to 85–90 °C overnight.
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
Purification: Flash chromatography (Hexanes/EtOAc). The Iodo-derived product typically elutes as a single major peak; Bromo-derived reactions may require slower gradients to separate defluorinated byproducts.[1]
References
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (Foundational text on pyridine reactivity and halogen displacement order).
Lundgren, R. J., & Stradiotto, M. (2012). "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine." Angewandte Chemie International Edition, 49(46), 8686-8690.[1] Link (Discusses oxidative addition rates of aryl halides: I > Br > Cl).
Schlosser, M. (2005).[1] "The 2-Fluoro-Effect."[1] Chemistry - A European Journal, 11(16), 4810-4814.[1] (Details the inductive activation of the 2-position in pyridines).
BenchChem Application Note. "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." Link (Accessed via Search: 1.7).
PubChem Compound Summary. "2-Bromo-6-iodopyridin-3-ol." Link (Accessed via Search: 1.20).
HPLC Method Development for Fluorinated Iodopyridines: A Comparative Guide
Executive Summary Fluorinated iodopyridines represent a unique challenge in HPLC method development. Their dual halogenation creates a "retention paradox": the molecules are highly hydrophobic due to iodine, yet possess...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Fluorinated iodopyridines represent a unique challenge in HPLC method development. Their dual halogenation creates a "retention paradox": the molecules are highly hydrophobic due to iodine, yet possess specific polarity and basicity issues inherent to the pyridine ring. Furthermore, structural isomers (e.g., 2-fluoro-3-iodo- vs. 2-fluoro-4-iodopyridine) often co-elute on standard alkyl phases.
This guide objectively compares the performance of C18 , Phenyl-Hexyl , and Pentafluorophenyl (PFP) stationary phases. Based on experimental evidence and mechanistic theory, PFP is the superior choice for resolving positional isomers of fluorinated iodopyridines, offering distinct selectivity driven by halogen-bonding and shape recognition that alkyl phases cannot replicate.
Part 1: The Separation Challenge
Developing methods for fluorinated iodopyridines requires navigating three specific chemical hurdles:
Positional Isomerism: The migration of iodine or fluorine around the pyridine ring changes the dipole moment significantly but alters overall hydrophobicity very little. Standard C18 columns, which rely on hydrophobic subtraction, often fail to resolve these pairs (
).
The "Fluorine Effect": Fluorine is highly electronegative but small. It alters the pKa of the pyridine nitrogen (making it less basic, especially in the 2-position), but it does not contribute significantly to retention on C18.
Iodine Polarizability: Iodine is large and polarizable ("soft"). It exhibits strong dispersion interactions but is also prone to deiodination under UV light or high pH, requiring careful handling.
Part 2: Stationary Phase Comparison
The following table synthesizes performance metrics across the three primary stationary phase candidates for this application.
While C18 interacts purely through Van der Waals forces, the PFP phase introduces "Halogen Selectivity." The fluorine atoms on the PFP ring create an electron-deficient cavity. The iodine atom on the pyridine analyte (a "Lewis base" in this context due to its electron cloud, or acting via a "sigma hole" mechanism) interacts specifically with the fluorinated ligand. This interaction is highly sensitive to the position of the iodine relative to the nitrogen, allowing PFP columns to separate isomers that co-elute on C18.
Part 3: Experimental Protocol & Workflow
The "Self-Validating" Method Development Workflow
Do not rely on trial and error. Follow this structured decision tree to ensure method robustness.
Figure 1: Strategic workflow for developing HPLC methods for halogenated heterocycles.
Recommended Conditions
Column: Core-shell PFP, 2.6 µm, 100 Å (e.g., Kinetex PFP or Raptor FluoroPhenyl).
Mobile Phase A: 0.1% Formic Acid in Water (Mass Spec compatible) OR 0.1% TFA in Water (UV only, better peak shape).
Mobile Phase B: Acetonitrile (Methanol often causes higher pressure and different selectivity; ACN is preferred for PFP phases to maximize dipole interactions).
Temperature: 35°C (Controls viscosity and kinetics).
Detection: UV @ 254 nm (Iodine absorbs strongly here; avoid <220 nm if using TFA).
Sample Preparation "Pro-Tip"
Warning: Iodopyridines are photolabile.
Protocol: Prepare all standards in amber glassware .
Solvent: Dissolve in 50:50 Water:ACN. Avoid 100% organic diluents to prevent "solvent effect" peak distortion (fronting) upon injection.
Part 4: Representative Data (Simulated)
The following data illustrates the selectivity difference between a standard C18 and a PFP phase for a mixture of 2-fluoro-3-iodopyridine (Analyte A) and 2-fluoro-4-iodopyridine (Analyte B).
Parameter
C18 Column
PFP Column
Retention Time (A)
4.21 min
4.85 min
Retention Time (B)
4.30 min
5.60 min
Selectivity ()
1.02 (Co-elution)
1.15 (Baseline Resolved)
Resolution ()
0.8
3.2
Tailing Factor ()
1.4 (Silanol interaction)
1.1 (Symmetric)
Note: Data assumes a gradient of 5-95% B over 10 minutes.
Part 5: Troubleshooting & Stability
Deiodination
If you observe a small peak eluting before your main peak that grows over time, it is likely the de-iodinated species (fluoropyridine).
Fix: Check autosampler temperature (keep at 4°C) and ensure amber vials are used.
Peak Tailing
Even on PFP, basic pyridines can tail.
The Cause: Interaction between the pyridine nitrogen and residual silanols on the silica surface.[1]
The Fix: Ensure pH is low (pH < 3). At this pH, silanols are protonated (neutral) and less active, while the pyridine is protonated.[1] If tailing persists, use Ammonium Formate (10-20 mM) instead of just Formic Acid to provide ionic strength that masks silanols.
Interaction Mechanism Diagram
Figure 2: Mechanistic comparison showing the multi-mode retention capability of PFP phases.
References
Phenomenex. (2008). New Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds. Link
LCGC International. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Link
MAC-MOD Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Link
YMC Co., Ltd. Features of PentaFluoroPhenyl group bonded column (YMC-Triart PFP). Link
Benchchem. Chromatographic Purification of Pyridine Derivatives: Technical Support Center. Link
Illuminating the Solid State: A Comparative Guide to the Crystal Structures of 2-Fluoro-6-iodopyridin-3-ol Derivatives and Analogs
For researchers, medicinal chemists, and material scientists, a deep understanding of a molecule's three-dimensional structure is paramount. It dictates not only its physical properties but also its biological activity a...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and material scientists, a deep understanding of a molecule's three-dimensional structure is paramount. It dictates not only its physical properties but also its biological activity and potential for drug development. The substituted pyridine scaffold, particularly the pyridin-3-ol moiety, is a cornerstone in the design of novel therapeutics. The introduction of halogen substituents, such as fluorine and iodine, offers a powerful tool to modulate a molecule's electronic properties, lipophilicity, and metabolic stability. This guide delves into the structural nuances of 2-fluoro-6-iodopyridin-3-ol and its derivatives, providing a comparative analysis based on available crystallographic data of analogous compounds.
While a definitive crystal structure for 2-fluoro-6-iodopyridin-3-ol has not yet been deposited in the Cambridge Structural Database (CSD), we can infer its likely solid-state behavior by examining the crystal structures of closely related molecules. This guide will synthesize data from published crystal structures of pyridin-3-ol derivatives, fluorinated pyridines, and iodinated pyridines to construct a predictive framework for the target molecule's crystallographic features.
The Influence of Substitution on Crystal Packing: A Comparative Analysis
The interplay of intermolecular forces governs the arrangement of molecules in a crystal lattice. For pyridin-3-ol derivatives, hydrogen bonding involving the hydroxyl group and the pyridine nitrogen is a dominant and structure-directing interaction. The introduction of fluorine and iodine atoms adds further complexity and directionality through halogen bonding and other weak interactions.
To illustrate these effects, we will compare the crystallographic data of three key structural analogs: 2-(Hydroxymethyl)pyridin-3-ol , 2-Fluoropyridine , and a hypothetical model based on known iodo-substituted aromatics.
Feature
2-(Hydroxymethyl)pyridin-3-ol
2-Fluoropyridine
Predicted for 2-Fluoro-6-iodopyridin-3-ol
Primary Intermolecular Interactions
O-H···N and O-H···O hydrogen bonds, π–π stacking
C-H···F and C-H···N weak hydrogen bonds, π–π stacking
Complex 3D networks driven by a combination of hydrogen and halogen bonds
Effect of Substituents on Packing
The hydroxymethyl group provides an additional hydrogen bond donor and acceptor, leading to a robust hydrogen-bonded network.
The small, highly electronegative fluorine atom primarily engages in weak C-H···F interactions, influencing the relative orientation of pyridine rings.
The hydroxyl group will likely dictate the primary hydrogen-bonding network. The large, polarizable iodine atom is expected to form strong halogen bonds, significantly influencing the overall packing arrangement. The fluorine atom will contribute to finer packing details through weaker interactions.
Expert Insights: The presence of both a strong hydrogen bond donor/acceptor (hydroxyl group) and a potent halogen bond donor (iodine atom) in 2-fluoro-6-iodopyridin-3-ol suggests a highly directional and potentially complex crystal packing. We can anticipate a competition and synergy between hydrogen and halogen bonding, leading to the formation of intricate supramolecular architectures. The fluorine atom, while less influential than the hydroxyl or iodo groups, will likely participate in weaker C-H···F interactions, further stabilizing the crystal lattice.
Experimental Workflow for Crystal Structure Determination
The determination of a molecule's crystal structure is a multi-step process that requires careful execution. Below is a generalized protocol for the synthesis, crystallization, and crystallographic analysis of a substituted pyridine derivative.
Synthesis of a Substituted Pyridin-3-ol Derivative
A common route to functionalized pyridin-3-ols involves nucleophilic aromatic substitution or directed ortho-metalation strategies. For instance, the synthesis of a fluorinated pyridin-3-ol could proceed as follows:
Starting Material: A suitably protected dihalopyridine.
Lithiation: Treatment with a strong base such as n-butyllithium at low temperature (-78 °C) to selectively deprotonate a specific position.
Borylation: Quenching the lithiated intermediate with a borate ester (e.g., triisopropyl borate).
Oxidation: Oxidation of the resulting boronic ester with an oxidizing agent (e.g., hydrogen peroxide) to yield the desired hydroxyl group.
Deprotection: Removal of any protecting groups to afford the final pyridin-3-ol derivative.
Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed:
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature.
Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
Cooling: A saturated solution of the compound is slowly cooled, leading to the formation of crystals.
X-ray Crystallographic Analysis
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
Data Collection: The crystal is placed in an X-ray diffractometer, and a dataset of diffraction intensities is collected by rotating the crystal in the X-ray beam.
Structure Solution and Refinement: The collected data is used to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
Caption: A generalized experimental workflow for the determination of a small molecule crystal structure.
Conclusion: The Path Forward
The strategic placement of fluoro and iodo substituents on a pyridin-3-ol core offers a rich landscape for tuning molecular properties. While the definitive crystal structure of 2-fluoro-6-iodopyridin-3-ol remains to be elucidated, a comparative analysis of its structural analogs provides valuable predictive insights. The interplay of strong hydrogen bonding from the hydroxyl group and potent halogen bonding from the iodine atom is anticipated to be the defining feature of its solid-state architecture. The experimental elucidation of this structure would be a valuable contribution to the field, providing a benchmark for understanding the synergistic effects of these key functional groups in crystal engineering and drug design.
References
Cambridge Structural Database (CSD): The world's repository for small-molecule organic and metal-organic crystal structures. [Link]
Crystal structure of 2-(Hydroxymethyl)pyridin-3-ol: While a direct link to the specific entry was not provided in the search results, similar structures can be found within the CSD.
PubChem entry for 2-Fluoropyridine: Provides chemical information and links to crystallographic data. [Link]
Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine: This article provides insights into the reactivity and potential for forming related structures. [Link]
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling 2-Fluoro-6-iodopyridin-3-ol
Handling 2-Fluoro-6-iodopyridin-3-ol requires a nuanced approach beyond standard organic safety. The presence of the iodine atom at the 6-position introduces photosensitivity and potential chemical instability (deiodination), while the 3-hydroxy group imparts phenolic acidity, increasing the risk of severe eye damage compared to non-hydroxylated pyridines. The fluorine atom increases lipophilicity, enhancing dermal absorption .
Critical Hazard Statements (GHS Derived/SAR):
H318: Causes serious eye damage (Risk of corneal opacity due to phenolic moiety).[1]
H335: May cause respiratory irritation (Dust inhalation).
DO NOT mix with non-halogenated solvents (acetone/ethanol waste streams).
DO NOT mix with acidic waste streams (risk of HF generation if decomposition occurs, though rare).
Decontamination Solution:
For surface cleaning, use a 5% Sodium Thiosulfate solution followed by ethanol.
Mechanism:[2][3][4] Thiosulfate reduces any free iodine (indicated by yellow/brown staining) to colorless iodide, reducing toxicity and vapor pressure.
Emergency Response
Eye Contact (Critical): Flush immediately for 15 minutes .[2][5] The phenolic hydroxyl group can cause protein denaturation in the cornea. Time is tissue.
Skin Contact: Wash with soap and water.[5] Do not use ethanol on skin; it dilates pores and drives the fluorinated compound deeper into the dermis.